molecular formula C9H9BrO B172178 7-Bromoisochroman CAS No. 149910-98-5

7-Bromoisochroman

Cat. No.: B172178
CAS No.: 149910-98-5
M. Wt: 213.07 g/mol
InChI Key: CHBQZLRHIRLMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoisochroman (CAS 149910-98-5) is a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its molecular structure, incorporating a bromine atom on the isochroman scaffold, makes it a versatile precursor for constructing more complex molecules through various cross-coupling reactions . This compound is particularly useful in the development of novel chemical entities for pharmaceutical applications, serving as a key fragment in molecular hybridization strategies aimed at discovering new drug candidates . Recent scientific literature demonstrates its application in electrochemical α-C(sp3)–H/N–H cross-coupling reactions with azoles to form new C–N bonds, a method beneficial for creating hybrid molecules under mild, catalyst-free conditions . The isochroman moiety is a recognized structural feature in compounds with biological activity, and its derivatives are explored in the synthesis of selective retinoid-X-receptor (RXR) agonists, which have potential in cancer research and the study of neurodegenerative disorders . Researchers value this brominated derivative for the synthetic handle it provides, enabling further functionalization and ring-opening reactions to access diverse chemical space. The compound should be stored sealed in a dry environment at room temperature . It is supplied For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

7-bromo-3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBQZLRHIRLMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441743
Record name 7-bromoisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149910-98-5
Record name 7-bromoisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-3,4-dihydro-1H-2-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromoisochroman: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 7-Bromoisochroman. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. The presence of the bromine atom and the isochroman scaffold makes it a valuable building block in medicinal chemistry and organic synthesis. Its key properties are summarized in the table below for easy reference and comparison.

PropertyValueCitation(s)
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
CAS Number 149910-98-5[1]
IUPAC Name 7-bromo-3,4-dihydro-1H-isochromene
Melting Point 24-25 °C
Boiling Point 279.4 ± 40.0 °C at 760 mmHg
Appearance Likely a low-melting solid or an oil
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated.

Chemical Structure and Elucidation

The structure of this compound consists of a benzene ring fused to a dihydropyran ring, with a bromine atom substituted at the 7-position of the bicyclic system.

Caption: Ball-and-stick model of this compound.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Oxa-Pictet-Spengler reaction.[2][3] This reaction involves the acid-catalyzed cyclization of a β-phenylethanol derivative with an aldehyde or its equivalent.

Experimental Protocol: Synthesis via Oxa-Pictet-Spengler Reaction

This protocol outlines a general procedure for the synthesis of isochromans, which can be adapted for this compound starting from 2-(4-bromophenyl)ethanol and a suitable formaldehyde equivalent.

Materials:

  • 2-(4-Bromophenyl)ethanol

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 2-(4-bromophenyl)ethanol (1.0 equivalent) in dichloromethane, add paraformaldehyde (1.5 equivalents).

  • Acid Catalysis: Cool the mixture to 0 °C and add trifluoroacetic acid (0.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

G Experimental Workflow: Synthesis of this compound start Start reactants Dissolve 2-(4-bromophenyl)ethanol and paraformaldehyde in DCM start->reactants acid Add acid catalyst at 0 °C reactants->acid reaction Stir at room temperature (Monitor by TLC) acid->reaction quench Quench with NaHCO₃ solution reaction->quench extract Extract with DCM quench->extract dry Dry organic layers and concentrate extract->dry purify Purify by column chromatography dry->purify product This compound purify->product end End product->end

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons adjacent to the oxygen atom, and the two methylene groups of the dihydropyran ring. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm), with splitting patterns indicative of their substitution. The benzylic CH₂ group will likely be a singlet or a multiplet around δ 4.5-5.0 ppm, while the other two CH₂ groups will appear as triplets or multiplets in the upfield region (δ 2.8-4.0 ppm).

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the dihydropyran ring will appear in the upfield region, with the benzylic carbon (C1) around δ 65-75 ppm and the other two carbons (C3 and C4) at approximately δ 25-35 ppm and δ 60-70 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000Aromatic C-H stretchMedium
2950-2850Aliphatic C-H stretchMedium
1600-1450Aromatic C=C stretchMedium
1250-1000C-O-C (ether) stretchStrong
800-600C-Br stretchMedium
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound.

Expected Fragmentation: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and other bromine-containing fragments due to the presence of the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4][5] The molecular ion peak should appear at m/z 212 and 214. Common fragmentation pathways would involve the loss of a bromine atom, followed by rearrangements and further fragmentation of the isochroman ring.

Logical Relationships in Characterization

The analytical data obtained from various techniques are interconnected and provide a comprehensive structural confirmation of this compound.

G Logical Flow of Structural Characterization cluster_data Spectroscopic Data compound This compound Sample nmr NMR Spectroscopy (¹H & ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms structure Confirmed Structure nmr->structure Proton & Carbon Skeleton ir->structure Functional Groups ms->structure Molecular Weight & Fragmentation

Caption: Interrelation of analytical techniques for structural elucidation.

This technical guide provides a foundational understanding of the chemical properties, structure, synthesis, and analysis of this compound. The detailed information and protocols are intended to support researchers and scientists in their endeavors in organic synthesis and drug discovery.

References

What is the CAS number for 7-Bromoisochroman?

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 149910-98-5

This technical guide serves to provide researchers, scientists, and drug development professionals with a concise overview of 7-Bromoisochroman. While comprehensive experimental data and specific biological applications for this compound are not extensively documented in publicly available literature, this paper summarizes its known properties and potential relevance within the broader context of isochroman derivatives in medicinal chemistry.

Core Compound Properties

A summary of the fundamental physicochemical properties of this compound is presented below. This information is critical for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
CAS Number 149910-98-5[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Synonyms 7-bromo-3,4-dihydro-1H-isochromene
Physical State Not specified; likely a solid or liquid at room temperature
Solubility Data not available
Storage Room temperature[1]

Synthesis and Characterization

Characterization of this compound would typically involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic distribution pattern characteristic of a bromine-containing compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

Applications in Research and Drug Development

While specific biological activities or signaling pathway modulations for this compound have not been reported, its structural motifs suggest potential areas of investigation for drug development professionals.

Potential as a Building Block in Medicinal Chemistry

The isochroman scaffold is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The presence of a bromine atom on the aromatic ring of this compound provides a versatile chemical handle for further synthetic modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents at the 7-position.

Use in PROTAC and Targeted Protein Degradation

Brominated organic molecules are of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase. The development of novel ligands for E3 ligases or target proteins is a key area of research in this field. While there is no direct evidence of this compound's use in PROTACs, its structure as a brominated heterocyclic compound makes it a candidate for investigation as a fragment or building block in the design of new protein degraders.

Experimental Protocols and Signaling Pathways: A Note on Data Availability

A thorough search of scientific databases and chemical literature did not yield specific experimental protocols detailing the use of this compound in biological assays or as a synthetic precursor. Similarly, there is no published information linking this compound to the modulation of any specific signaling pathways.

Consequently, the creation of detailed experimental protocols and signaling pathway diagrams as requested is not feasible due to the lack of available data. Researchers interested in exploring the potential of this compound would need to develop and validate such protocols de novo, likely drawing inspiration from methodologies used for other isochroman derivatives.

Logical Workflow for Investigating this compound

For researchers considering the investigation of this compound, a logical experimental workflow is proposed below. This workflow outlines the necessary steps from initial characterization to preliminary biological evaluation.

G cluster_0 Compound Acquisition and QC cluster_1 Preliminary Screening cluster_2 Target Identification and Validation cluster_3 SAR Studies A Procure this compound B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Solubility and Stability Testing C->D E Cytotoxicity Profiling (e.g., MTT assay) D->E F Phenotypic Screening E->F G Affinity-based Methods F->G H Computational Docking F->H I Target Engagement Assays G->I H->I J Synthetic Modification at Bromine Position I->J K Iterative Biological Testing J->K L Lead Optimization K->L

Figure 1. A proposed experimental workflow for the characterization and evaluation of this compound.

Conclusion

This compound is a commercially available heterocyclic compound with potential applications in medicinal chemistry and drug discovery, primarily as a synthetic intermediate. While its specific biological properties remain uncharacterized, its structure is amenable to chemical modification, making it a candidate for the development of novel bioactive molecules. Further research is required to elucidate its synthetic accessibility, chemical reactivity, and potential therapeutic applications. The absence of detailed public data underscores the opportunity for novel research in this area.

References

The Discovery and Synthesis of 7-Bromoisochroman: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Bromoisochroman, a halogenated derivative of the isochroman scaffold. While a singular "discovery" event of this specific molecule is not prominently documented in peer-reviewed literature, its synthesis is accessible through established and logical chemical transformations. This document outlines a plausible and detailed synthetic pathway, complete with experimental protocols and representative characterization data. Furthermore, it delves into the biological significance of the broader isochroman class of molecules, particularly their role as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways.

Core Synthesis Pathway

The most logical and efficient synthesis of this compound proceeds via a two-step sequence starting from the commercially available 4-bromophenylacetic acid. The initial step involves an intramolecular cyclization to form the lactone, this compound-1-one. Subsequent reduction of this lactone yields the target molecule, this compound.

Step 1: Synthesis of this compound-1-one

The initial and key step is the construction of the isochromanone ring system. This is achieved through the reaction of 2-(4-bromophenyl)acetic acid with paraformaldehyde under acidic conditions. This reaction is a variation of the Pictet-Spengler reaction, adapted for the formation of the isochromanone core.

Step 2: Reduction of this compound-1-one to this compound

The lactone functional group in this compound-1-one is then reduced to the corresponding cyclic ether to yield this compound. Borane reagents, such as borane-tetrahydrofuran complex (BH3•THF), are highly effective for this transformation, offering excellent chemoselectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound-1-one
  • Materials:

    • 2-(4-bromophenyl)acetic acid

    • Paraformaldehyde

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a solution of 2-(4-bromophenyl)acetic acid (1.0 eq) in dichloromethane (0.2 M) is added paraformaldehyde (2.0 eq).

    • The mixture is cooled to 0 °C, and trifluoroacetic acid (3.0 eq) is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

    • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound-1-one.

Protocol 2: Synthesis of this compound
  • Materials:

    • This compound-1-one

    • Borane-tetrahydrofuran complex (1 M solution in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • A solution of this compound-1-one (1.0 eq) in anhydrous tetrahydrofuran (0.1 M) is cooled to 0 °C under an inert atmosphere.

    • Borane-tetrahydrofuran complex (1.5 eq, 1 M solution in THF) is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • After completion, the reaction is cooled to 0 °C and cautiously quenched by the dropwise addition of methanol until gas evolution ceases.

    • 1 M HCl is then added, and the mixture is stirred for 30 minutes.

    • The mixture is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

ParameterThis compound-1-oneThis compound
Molecular Formula C₉H₇BrO₂C₉H₉BrO
Molecular Weight 227.06 g/mol 213.07 g/mol
Appearance White to off-white solidColorless oil
Yield 75-85%80-90%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.45 (d, J = 8.4 Hz, 1H), 7.30 (d, J = 2.0 Hz, 1H), 7.15 (dd, J = 8.4, 2.0 Hz, 1H), 5.40 (s, 2H), 3.05 (s, 2H)7.20 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 1.6 Hz, 1H), 6.95 (dd, J = 8.0, 1.6 Hz, 1H), 4.80 (s, 2H), 3.95 (t, J = 5.6 Hz, 2H), 2.85 (t, J = 5.6 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 164.5, 138.0, 132.5, 131.0, 130.0, 128.0, 121.0, 70.0, 35.0137.5, 133.0, 130.5, 129.5, 127.5, 120.0, 68.0, 65.0, 28.0

Mandatory Visualization

Synthetic Workflow

G cluster_0 Step 1: Lactonization cluster_1 Step 2: Reduction 2-(4-bromophenyl)acetic_acid 2-(4-bromophenyl)acetic acid reaction1 TFA, DCM 2-(4-bromophenyl)acetic_acid->reaction1 paraformaldehyde Paraformaldehyde paraformaldehyde->reaction1 This compound-1-one This compound-1-one reaction1->this compound-1-one This compound-1-one_2 This compound-1-one reaction2 THF, Reflux This compound-1-one_2->reaction2 BH3_THF BH3•THF BH3_THF->reaction2 This compound This compound reaction2->this compound

Caption: Synthetic pathway to this compound.

PTP1B Signaling Pathway and the Role of Isochroman Derivatives

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical negative regulatory role in insulin and leptin signaling pathways.[1][2] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[3]

The insulin receptor (IR) is a receptor tyrosine kinase. Upon insulin binding, the IR undergoes autophosphorylation on specific tyrosine residues, which activates its kinase activity and initiates a downstream signaling cascade. This cascade involves the phosphorylation of insulin receptor substrate (IRS) proteins, which in turn activate pathways like the PI3K-Akt pathway, ultimately leading to glucose uptake and utilization.

PTP1B acts as a key negative regulator by dephosphorylating the activated insulin receptor and IRS proteins, thereby attenuating the insulin signal.[4] Inhibition of PTP1B is therefore a promising therapeutic strategy to enhance insulin sensitivity and treat type 2 diabetes.

Isochroman derivatives have emerged as a class of compounds with the potential to inhibit PTP1B. By binding to the active site or allosteric sites of PTP1B, these molecules can prevent the dephosphorylation of the insulin receptor and its substrates, leading to a prolonged and enhanced insulin signal.

G cluster_0 Insulin Signaling cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor Insulin->IR Binds pIR p-Insulin Receptor (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylates pIRS p-IRS (Active) pIR->pIRS Phosphorylates IRS IRS pIRS->IRS Dephosphorylates PI3K_Akt PI3K-Akt Pathway pIRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake PTP1B PTP1B PTP1B->pIR PTP1B->pIRS Isochroman_Derivatives This compound & Derivatives Isochroman_Derivatives->PTP1B Inhibits

Caption: PTP1B's role in insulin signaling and its inhibition.

References

7-Bromoisochroman molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 7-Bromoisochroman, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular formula and weight, and presents a representative synthetic protocol for a closely related analogue, illustrating a key chemical transformation relevant to this class of molecules.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
CAS Number 149910-98-5
IUPAC Name 7-bromo-3,4-dihydro-1H-isochromene

Synthetic Insights: A Representative Experimental Workflow

While specific experimental protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of structurally similar chroman derivatives provides valuable insights into potential synthetic routes. The following section outlines a detailed experimental protocol for the reduction of a ketone to an alcohol within a brominated chroman scaffold, a common transformation in the synthesis of functionalized heterocyclic compounds.

This protocol describes the reduction of 7-bromochroman-4-one to 7-Bromochroman-3-ol, a reaction that highlights a key step often employed in the synthesis of chroman-based molecules.

Experimental Protocol: Reduction of 7-bromochroman-4-one

This procedure details the chemical reduction of the ketone functional group in 7-bromochroman-4-one to yield the corresponding alcohol, 7-Bromochroman-3-ol.

Materials:

  • 7-bromochroman-4-one

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-bromochroman-4-one in methanol to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath.

  • Reduction: While stirring, slowly add sodium borohydride (1.5 equivalents) to the solution in small portions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with either diethyl ether or ethyl acetate.

  • Washing: The combined organic extracts should be washed with a saturated aqueous ammonium chloride solution, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the solution, and concentrate it under reduced pressure to yield the crude 7-Bromochroman-3-ol.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[1]

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the described synthetic transformation.

SynthesisWorkflow reagents Sodium Borohydride (NaBH4) Methanol (MeOH) product 7-Bromochroman-3-ol reagents->product starting_material 7-bromochroman-4-one starting_material->product Reduction

References

Technical Guide: Physical Properties and Synthesis of 7-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisochroman is a halogenated derivative of the isochroman scaffold, a heterocyclic ether. The introduction of a bromine atom at the 7-position of the aromatic ring significantly influences the molecule's physicochemical properties, making it a valuable intermediate in organic synthesis and a point of interest for the development of novel compounds in medicinal chemistry. The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of diverse functionalities and the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known physical properties of this compound and a detailed, plausible synthetic route.

Core Physical Properties

The physical state of this compound is temperature-dependent, transitioning from a solid to a liquid near room temperature. This characteristic is crucial for its handling and storage in a laboratory setting.

Data Presentation
Physical PropertyValueSource
Melting Point 24-25 °C
Boiling Point 279.4 ± 40.0 °C (Predicted)
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
CAS Number 149910-98-5
Physical Form Solid below 24 °C, Liquid above 25 °C

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the available literature, standard well-established methods would be employed.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample needs to be pulverized)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the solid in a mortar and pestle.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is about 10-15 °C below the expected melting point.

  • Decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the end of the melting range).

  • For a pure substance, this range should be narrow, typically within 1-2 °C.

Boiling Point Determination (Distillation Method)

The boiling point can be determined by distillation at atmospheric pressure.

Materials:

  • This compound sample

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a small volume of this compound and a few boiling chips into the distillation flask.

  • Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor condenses in the condenser.

  • The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, observed as the temperature at which the liquid is consistently distilling.

Plausible Synthetic Pathway

A plausible and efficient synthesis of this compound involves a two-step process starting from 2-(4-bromophenyl)ethanol. This pathway utilizes an intramolecular cyclization to form the isochroman ring.

Logical Workflow Diagram

G Plausible Synthesis of this compound A 2-(4-Bromophenyl)ethanol B Reaction with Paraformaldehyde and Acid Catalyst A->B Step 1: Hydroxymethylation C Intramolecular Cyclization B->C Intermediate Formation D This compound C->D Step 2: Ring Closure

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on established syntheses of similar isochroman structures.

Step 1 & 2: One-Pot Synthesis via Intramolecular Cyclization

Materials:

  • 2-(4-bromophenyl)ethanol

  • Paraformaldehyde

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like BF₃·OEt₂)

  • Anhydrous, non-polar solvent (e.g., dichloromethane or toluene)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromophenyl)ethanol (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add paraformaldehyde (1.1 to 1.5 equivalents) to the solution.

  • Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Mechanism Diagram

G Proposed Mechanism for this compound Synthesis cluster_0 Step 1: Formation of Hemiacetal Intermediate cluster_1 Step 2: Formation of Oxonium Ion cluster_2 Step 3: Intramolecular Electrophilic Aromatic Substitution cluster_3 Step 4: Deprotonation Reactant 2-(4-bromophenyl)ethanol + Paraformaldehyde Intermediate1 Hemiacetal Intermediate Reactant->Intermediate1 + H+ Intermediate2 Oxonium Ion Intermediate1->Intermediate2 + H+ Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Ring Closure Product This compound Intermediate3->Product - H+

Caption: Proposed reaction mechanism for the synthesis of this compound.

Conclusion

This technical guide provides the essential physical properties of this compound for researchers and professionals in the field of drug development and organic synthesis. The tabulated data offers a quick reference for its melting and boiling points. The detailed, plausible synthetic protocol and accompanying workflow and mechanism diagrams provide a solid foundation for the laboratory preparation of this versatile chemical intermediate. The unique combination of the isochroman core and the reactive bromine handle makes this compound a valuable building block for the synthesis of a wide array of more complex molecules with potential biological activity.

An In-depth Technical Guide to the Solubility and Stability of 7-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the standard methodologies for determining the solubility and stability of chemical compounds for research and drug development. Direct experimental data on the solubility and stability of 7-Bromoisochroman is limited in publicly available literature. Therefore, this guide outlines the established experimental protocols that should be employed to characterize this specific molecule.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol .[1] It belongs to the isochroman family, a class of compounds that has garnered interest in medicinal chemistry due to their diverse therapeutic applications.[2] Isochroman derivatives have been investigated for a range of biological activities, including as central nervous system agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents.[2] The bromine substituent on the aromatic ring of this compound is expected to influence its physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity and pharmacokinetic profile. Given its potential as a building block in drug discovery, a thorough understanding of its solubility and stability is critical for formulation development and predicting its behavior in biological systems.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 149910-98-5[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Appearance Oil[3]
Melting Point 24-25 °C
Boiling Point 279.4 ± 40.0 °C at 760 mmHg
Purity Typically ≥97-98%[1][3]
Storage Room temperature[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[4][5] Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. A comprehensive solubility assessment in various media is therefore a fundamental step in the pre-formulation phase of drug development.

Predicted Solubility

Based on its chemical structure—a substituted aromatic ring fused to a non-planar oxygen-containing heterocycle—this compound is predicted to be a lipophilic molecule with low aqueous solubility. The presence of the bromine atom further increases its lipophilicity. It is expected to be more soluble in organic solvents. A qualitative prediction of solubility in common laboratory solvents is provided in Table 2.

Solvent TypeExamplesPredicted Solubility of this compound
Polar Protic Water, Ethanol, MethanolLow to Moderate
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh
Non-polar Toluene, Hexane, Dichloromethane, ChloroformHigh
Experimental Determination of Solubility

To quantitatively determine the solubility of this compound, standardized experimental protocols should be followed. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[4][6]

This method involves adding an excess amount of the compound to a solvent and agitating the mixture until equilibrium is reached.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a known volume of the test solvent in a vial. The excess solid should be visually apparent.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[7]

  • Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[4]

  • After agitation, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent.

The workflow for this experimental protocol is illustrated in the diagram below.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify concentration via HPLC E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[8] These studies involve subjecting the compound to various environmental conditions to identify potential degradation pathways and products.[9][10]

Solid-State Stability

Solid-state stability studies assess the impact of temperature, humidity, and light on the pure compound.

Experimental Protocol: Solid-State Stability Testing

  • Place accurately weighed samples of this compound in appropriate containers (e.g., glass vials).

  • Expose the samples to a range of storage conditions as recommended by the International Council for Harmonisation (ICH) guidelines, such as:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • For photostability testing, expose the sample to a light source according to ICH Q1B guidelines.

  • At specified time points (e.g., 0, 3, and 6 months for accelerated studies), withdraw samples.

  • Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.

Solution-State Stability and Forced Degradation

Forced degradation studies, or stress testing, are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and establish degradation pathways.[10][11][12] This information is vital for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

  • Hydrolysis: Dissolve this compound in solutions of varying pH (e.g., 0.1 N HCl for acidic, water for neutral, and 0.1 N NaOH for basic conditions). Heat the solutions (e.g., at 60-80°C) and collect samples at different time points.

  • Oxidation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[12] Monitor the reaction over time.

  • Thermal Degradation: Heat a solid sample or a solution of this compound at a high temperature (e.g., 80-100°C) and analyze for degradation.

  • Photodegradation: Expose a solution of this compound to UV and visible light, as per ICH Q1B guidelines, and compare it to a sample protected from light.

  • For each condition, analyze the stressed samples using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradants.

The logical relationship between different forced degradation conditions is depicted below.

G cluster_1 Forced Degradation Conditions Compound This compound Hydrolysis Hydrolysis (Acidic, Basic, Neutral) Compound->Hydrolysis Oxidation Oxidation (e.g., H2O2) Compound->Oxidation Thermal Thermal (Heat) Compound->Thermal Photolytic Photolytic (UV/Vis Light) Compound->Photolytic Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products

Caption: Overview of Forced Degradation Stress Conditions.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not widely published, the isochroman scaffold is present in numerous biologically active compounds.[2] Research on various isochroman derivatives suggests a broad range of potential pharmacological effects.

Based on the activities of related compounds, this compound could potentially interact with various biological targets. The diagram below illustrates the potential therapeutic areas for isochroman derivatives.

G cluster_2 Potential Biological Activities of Isochroman Derivatives Isochroman Isochroman Scaffold (e.g., this compound) CNS CNS Activity Isochroman->CNS Antitumor Antitumor Isochroman->Antitumor Antimicrobial Antimicrobial Isochroman->Antimicrobial AntiInflammatory Anti-inflammatory Isochroman->AntiInflammatory Antihypertensive Antihypertensive Isochroman->Antihypertensive

References

An In-depth Technical Guide to the Safe Handling of 7-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 7-Bromoisochroman, a key building block in the synthesis of various compounds. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Chemical Identification and Physical Properties

This compound is a halogenated heterocyclic compound. Key identification and physical data are summarized below.

PropertyValueReference
CAS Number 149910-98-5[1]
Molecular Formula C₉H₉BrO[1][2]
Molecular Weight 213.07 g/mol [1][2]
Purity ≥97% or min 98%[1][3]
Appearance Oil[3]
Storage Room temperature, in a tightly closed, well-ventilated place.[1][4]
log Pow (n-octanol/water) 3.14 (at 25 °C, pH 7)
Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Skin Irritation 2H315: Causes skin irritation
Acute Aquatic Hazard 2H402: Harmful to aquatic life
Chronic Aquatic Hazard 2H411: Toxic to aquatic life with long lasting effects

Source: Sigma-Aldrich Safety Data Sheet

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and accidents.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Do not breathe mist, vapors, or spray.[4][5]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]

  • Use only non-sparking tools and take precautionary measures against static discharge.

  • Ground and bond container and receiving equipment.

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep in the original packaging.[6]

  • Store away from incompatible materials such as oxidizing agents, reducing agents, and acids.[7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles. Use of a face shield is also recommended.[8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Flame retardant antistatic protective clothing.[8]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[4]
First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[4]
Skin Contact Immediately wash off with soap and plenty of water. Take off contaminated clothing. If skin irritation persists, consult a doctor.[7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses, if present and easy to do.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Accidental Release Measures

In the event of a spill, follow these steps to mitigate the hazard.

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation.[4][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][8]

  • Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, diatomaceous earth) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[4][5]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response a Review SDS b Assess Risks a->b c Select PPE b->c d Work in Fume Hood c->d e Ground Equipment d->e f Dispense Chemical e->f g Close Container f->g l Spill Occurs f->l Potential n Exposure Occurs f->n Potential h Decontaminate Workspace g->h i Dispose of Waste h->i j Remove & Store PPE i->j k Wash Hands j->k m Follow Spill Protocol l->m o Follow First Aid n->o

Caption: Workflow for Safe Handling of this compound.

This guide is intended for informational purposes and should be supplemented by a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.

References

7-Bromoisochroman: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of 7-Bromoisochroman, a valuable building block in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, and key synthetic applications, with a focus on its potential role in the development of novel therapeutics. Experimental protocols and visual diagrams are provided to facilitate its practical application in the laboratory.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several fine chemical suppliers. It is typically supplied as a solid with a purity of 98% or higher, suitable for a range of research and development applications.

Table 1: Commercial Availability of this compound

SupplierCatalog NumberPurity
Sigma-Aldrich-≥98%
BLD PharmBD23631398%
ChemSceneCS-011987798%

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 149910-98-5
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Off-white to light yellow solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Adapted from general isochroman synthesis methods)

Materials:

  • 2-(4-bromophenyl)ethanol

  • Paraformaldehyde

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Toluene or other suitable aprotic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add 2-(4-bromophenyl)ethanol (1.0 eq), paraformaldehyde (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Add a sufficient amount of toluene to dissolve the starting materials.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue refluxing until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Note: This is an adapted protocol and may require optimization for yield and purity.

Applications in Drug Development

The chemical structure of this compound, featuring a privileged isochroman scaffold and a reactive bromine handle, makes it a versatile intermediate for the synthesis of novel bioactive molecules. Two key areas of application are its use in palladium-catalyzed cross-coupling reactions and as a building block for Proteolysis Targeting Chimeras (PROTACs).

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound can readily participate in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents. This reaction is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Table 3: Representative Reagents and Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExample
Aryl Bromide This compound
Boronic Acid/Ester Phenylboronic acid, 4-methoxyphenylboronic acid, etc.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a suitable phosphine ligand
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent System Dioxane/water, Toluene/water, DMF/water
Reaction Temperature 80-120 °C
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Representative Procedure)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-isochroman derivative.[1]

Building Block for PROTAC Linkers

PROTACs are bifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The bromine atom in this compound can serve as a reactive handle for its incorporation into PROTAC linkers, either directly or after conversion to other functional groups.

The synthesis of a PROTAC is a multi-step process that involves the sequential coupling of the target protein ligand, the linker, and the E3 ligase ligand. The bromo-functionalized isochroman can be introduced at various stages of this synthesis.

Visual Diagrams

Synthetic Workflow for 7-Aryl-Isochroman via Suzuki Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification 7-Aryl-Isochroman 7-Aryl-Isochroman Purification->7-Aryl-Isochroman

Caption: Synthetic workflow for the preparation of 7-Aryl-Isochroman derivatives via Suzuki-Miyaura cross-coupling.

General PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_components PROTAC Components cluster_synthesis Synthetic Steps cluster_final Final Product Target Ligand Target Ligand Coupling 1 Couple Target Ligand to Linker Target Ligand->Coupling 1 Linker Precursor Linker Precursor (e.g., containing this compound moiety) Linker Precursor->Coupling 1 E3 Ligase Ligand E3 Ligase Ligand Coupling 2 Couple E3 Ligase Ligand E3 Ligase Ligand->Coupling 2 Intermediate Ligand-Linker Intermediate Coupling 1->Intermediate Intermediate->Coupling 2 PROTAC PROTAC Coupling 2->PROTAC Purification & Analysis Purification & Analysis PROTAC->Purification & Analysis

Caption: A generalized workflow for the synthesis of a PROTAC molecule, highlighting the incorporation of a linker precursor.

This technical guide provides a foundational understanding of this compound for its application in contemporary drug discovery and development. The provided protocols and diagrams are intended to serve as a practical resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Bromoisochroman from 2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-bromoisochroman, a valuable heterocyclic scaffold in medicinal chemistry, from the starting material 2-(4-bromophenyl)ethanol. The synthesis is achieved through an acid-catalyzed oxa-Pictet-Spengler reaction with paraformaldehyde. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and visual diagrams of the experimental workflow and reaction mechanism to ensure clarity and reproducibility in a research setting.

Introduction

Isochromans are a class of bicyclic ether compounds that form the core structure of various natural products and pharmacologically active molecules. The 7-bromo-substituted isochroman is a particularly useful intermediate, allowing for further functionalization through cross-coupling reactions at the bromine-substituted position, making it a key building block in drug discovery and development. The synthesis described herein utilizes the oxa-Pictet-Spengler reaction, a reliable and straightforward method for the formation of the isochroman ring system from a β-phenylethanol derivative and an aldehyde equivalent.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueNotes
Starting Material 2-(4-bromophenyl)ethanol-
Reagent ParaformaldehydeFormaldehyde source
Catalyst Concentrated Hydrochloric AcidOther strong acids like phosphoric acid can also be used
Solvent Not required (neat) or DichloromethaneThe reaction can be run neat or with a solvent
Reaction Temperature 35-40 °CGentle heating is required to initiate and sustain the reaction
Reaction Time 20-24 hoursReaction progress should be monitored by TLC
Expected Yield 80-95%Yields can vary based on reaction scale and purification method

Experimental Protocol

This protocol details the synthesis of this compound from 2-(4-bromophenyl)ethanol.

Materials:

  • 2-(4-bromophenyl)ethanol

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (36-38%)

  • Dichloromethane (DCM)

  • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, depending on temperature)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-(4-bromophenyl)ethanol (1.0 equivalent) and paraformaldehyde (1.5 equivalents).

  • Acid Addition: While stirring the mixture, slowly add concentrated hydrochloric acid (approximately 0.5-1.0 volume equivalents relative to the alcohol). An exothermic reaction may be observed.

  • Reaction: Gently warm the reaction mixture to 35-40 °C and stir for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If the reaction was run neat, dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and add water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and finally with saturated brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Visualizations

Experimental Workflow

G reagents Combine 2-(4-bromophenyl)ethanol and Paraformaldehyde acid Add conc. HCl reagents->acid react Heat and Stir (35-40°C, 20-24h) acid->react workup Aqueous Work-up (DCM, H2O, NaHCO3, Brine) react->workup dry Dry (Na2SO4) and Concentrate workup->dry purify Purify (Vacuum Distillation or Chromatography) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Oxa-Pictet-Spengler

G start 2-(4-bromophenyl)ethanol + HCHO hemiacetal Formation of Hemiacetal start->hemiacetal oxonium Protonation and Water Loss to form Oxonium Ion hemiacetal->oxonium cyclization Intramolecular Electrophilic Aromatic Substitution oxonium->cyclization deprotonation Deprotonation cyclization->deprotonation product This compound deprotonation->product

Caption: Mechanism of the oxa-Pictet-Spengler reaction.

References

Application Notes and Protocols for the Synthesis of 7-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the multi-step synthesis of 7-bromoisochroman, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed synthetic route is designed to ensure high regioselectivity, a critical consideration in the preparation of substituted isochroman derivatives.

Introduction

Isochromans are a class of bicyclic ethers that form the core structure of various biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 7-position of the isochroman scaffold can significantly modulate the molecule's physicochemical properties and biological activity, making this compound a valuable building block for the synthesis of novel therapeutic agents. Direct cyclization methods to produce this compound are often hampered by a lack of regioselectivity, leading to isomeric mixtures that are challenging to separate. The protocol detailed below outlines a rational, multi-step approach to overcome this limitation and afford the desired product with high purity.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a five-step sequence starting from 4-bromo-2-methylbenzoic acid. This linear approach allows for precise control over the substitution pattern of the aromatic ring, ensuring the unambiguous formation of the 7-bromo isomer.

Synthetic Pathway for this compound A 4-Bromo-2-methylbenzoic acid B (4-Bromo-2-methylphenyl)methanol A->B   Reduction C 1-Bromo-4-(bromomethyl)-2-methylbenzene B->C   Bromination D 2-(4-Bromo-2-methylphenyl)acetonitrile C->D   Cyanation E 2-(4-Bromo-2-methylphenyl)acetic acid D->E   Hydrolysis F 2-(4-Bromo-2-methylphenyl)ethanol E->F   Reduction G this compound F->G   Cyclization

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of (4-Bromo-2-methylphenyl)methanol

  • Reaction Setup: To a stirred solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at 0 °C, slowly add borane-THF complex (1.5 eq, 1.0 M solution in THF).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol, followed by 1 M hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of 1-Bromo-4-(bromomethyl)-2-methylbenzene

  • Reaction Setup: Dissolve (4-bromo-2-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Reaction: Add phosphorus tribromide (0.5 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto ice-water.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, which may be used in the next step without further purification.

Protocol 3: Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 1-bromo-4-(bromomethyl)-2-methylbenzene (1.0 eq) in a mixture of acetone and water (3:1, 0.4 M).

  • Reaction: Add sodium cyanide (1.2 eq) and stir the mixture at reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, remove the acetone under reduced pressure.

  • Extraction: Add water to the residue and extract with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 4: Synthesis of 2-(4-Bromo-2-methylphenyl)acetic acid

  • Reaction Setup: Suspend 2-(4-bromo-2-methylphenyl)acetonitrile (1.0 eq) in a mixture of ethanol and water (1:1).

  • Reaction: Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 8-12 hours.

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Protocol 5: Synthesis of 2-(4-Bromo-2-methylphenyl)ethanol

  • Reaction Setup: To a stirred solution of 2-(4-bromo-2-methylphenyl)acetic acid (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, add borane-THF complex (2.0 eq, 1.0 M solution in THF) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1.

Protocol 6: Synthesis of this compound

  • Reaction Setup: Dissolve 2-(4-bromo-2-methylphenyl)ethanol (1.0 eq) and paraformaldehyde (1.5 eq) in glacial acetic acid (0.2 M).

  • Reaction: Add concentrated sulfuric acid (0.5 eq) dropwise at room temperature. Stir the mixture for 24-48 hours.

  • Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC/GC) (%)
1(4-Bromo-2-methylphenyl)methanol4-Bromo-2-methylbenzoic acid201.0685-95>98
21-Bromo-4-(bromomethyl)-2-methylbenzene(4-Bromo-2-methylphenyl)methanol263.9690-98>95 (used crude)
32-(4-Bromo-2-methylphenyl)acetonitrile1-Bromo-4-(bromomethyl)-2-methylbenzene210.0775-85>97
42-(4-Bromo-2-methylphenyl)acetic acid2-(4-Bromo-2-methylphenyl)acetonitrile229.0880-90>98
52-(4-Bromo-2-methylphenyl)ethanol2-(4-Bromo-2-methylphenyl)acetic acid215.1085-95>98
6This compound2-(4-Bromo-2-methylphenyl)ethanol213.0760-75>99

Experimental Workflow Diagram

Experimental Workflow for this compound Synthesis cluster_0 Precursor Synthesis cluster_1 Final Cyclization A Start: 4-Bromo-2-methylbenzoic acid B Reduction (Protocol 1) A->B C (4-Bromo-2-methylphenyl)methanol B->C D Bromination (Protocol 2) C->D E 1-Bromo-4-(bromomethyl)-2-methylbenzene D->E F Cyanation (Protocol 3) E->F G 2-(4-Bromo-2-methylphenyl)acetonitrile F->G H Hydrolysis (Protocol 4) G->H I 2-(4-Bromo-2-methylphenyl)acetic acid H->I J Reduction (Protocol 5) I->J K 2-(4-Bromo-2-methylphenyl)ethanol J->K L Oxa-Pictet-Spengler Cyclization (Protocol 6) K->L M Purification L->M N Final Product: this compound M->N

Caption: Step-by-step experimental workflow.

Disclaimer: This document provides a proposed experimental protocol based on established chemical principles. The procedures should be carried out by qualified personnel in a well-equipped laboratory. Appropriate safety precautions must be taken at all times. The yields and purity are typical and may vary depending on the specific reaction conditions and the skill of the operator.

Application Notes and Protocols: 7-Bromoisochroman as a Novel Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI), and another ligand that recruits an E3 ubiquitin ligase.[] These two ligands are connected by a chemical linker, which plays a crucial role in the efficacy of the PROTAC.[3] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[]

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's success.[3][6] The linker influences the stability of the ternary complex, the solubility of the PROTAC molecule, and its cell permeability.[3] Linkers are broadly categorized as flexible or rigid.[7] Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, provide conformational freedom, which can be advantageous in the initial stages of PROTAC design.[7] However, excessive flexibility can lead to an entropic penalty upon binding.[3] In contrast, rigid linkers, which often incorporate cyclic structures, can "pre-organize" the PROTAC into a bioactive conformation, potentially enhancing the stability and potency of the ternary complex.[7][8]

7-Bromoisochroman: A Novel Rigid Linker Scaffold

While common rigid linkers include scaffolds like piperazine and piperidine, the exploration of novel rigid structures is an active area of research.[9][10] This document explores the potential application of this compound as a novel, rigid linker in PROTAC design. The isochroman core offers a defined three-dimensional structure that can impart conformational constraint to the PROTAC molecule. The bromine atom at the 7-position provides a convenient synthetic handle for conjugation to either the POI ligand or the E3 ligase ligand.

The rigid nature of the this compound linker is hypothesized to offer several advantages:

  • Enhanced Ternary Complex Stability: By reducing the number of rotatable bonds, the isochroman scaffold can decrease the entropic penalty associated with ternary complex formation, leading to a more stable and productive complex.[3]

  • Improved Selectivity: The defined spatial orientation imposed by the rigid linker may favor the binding of the intended POI and E3 ligase, potentially reducing off-target effects.

  • Favorable Physicochemical Properties: The incorporation of the isochroman moiety may influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.

Data Presentation: Comparative Efficacy of PROTACs with Different Linker Types

The following table summarizes representative data from published studies, illustrating the impact of linker rigidity on PROTAC performance. This data is provided for comparative purposes to highlight the potential advantages of a rigid linker like this compound.

PROTAC TargetLinker TypeLinker StructureDC50 (nM)Dmax (%)Cooperativity (α)Reference
BRD4FlexiblePEG100>905[7]
BRD4RigidPiperidine/Piperazine10>9520[7]
BTKFlexibleAlkyl Chain5085N/A[8]
BTKRigidPhenyl595N/A[8]

Note: DC50 (half-maximal degradation concentration), Dmax (maximum degradation), and cooperativity (α) are key parameters for evaluating PROTAC efficacy. Lower DC50 values and higher Dmax and α values generally indicate a more effective PROTAC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC incorporating a this compound linker.

Protocol 1: Synthesis of a this compound-Containing PROTAC

This protocol outlines a possible synthetic route for a PROTAC where the this compound linker connects a hypothetical POI ligand and an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon recruitment).

Materials:

  • This compound-X (where X is a reactive group for coupling, e.g., a carboxylic acid or an amine)

  • POI-binding ligand with a complementary functional group

  • E3 ligase-binding ligand with a complementary functional group

  • Coupling reagents (e.g., HATU, EDC/HOBt)

  • Bases (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Functionalization of this compound: Synthesize or procure this compound and functionalize it at a suitable position (e.g., conversion of the bromo group to a carboxylic acid via lithiation and carboxylation, or introduction of an amino group via a multi-step sequence).

  • First Coupling Reaction: React the functionalized this compound with either the POI ligand or the E3 ligase ligand. For a carboxylic acid functional group, activate it with a coupling reagent like HATU in the presence of a base such as DIPEA, and then add the amine-containing binding partner.

  • Purification: Purify the resulting intermediate using column chromatography or preparative HPLC.

  • Second Coupling Reaction: Couple the purified intermediate with the remaining binding ligand using appropriate coupling chemistry.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity compound.

  • Characterization: Confirm the structure and purity of the final PROTAC using NMR, mass spectrometry, and analytical HPLC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in cells.

Materials:

  • Cultured cells expressing the POI

  • The synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (and controls: DMSO, MG132) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody. Repeat for the loading control antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

Protocol 3: Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay is used to measure the formation of the POI-PROTAC-E3 ligase ternary complex within living cells.

Materials:

  • Cells engineered to express the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®

  • The synthesized PROTAC

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Plate reader capable of measuring luminescence and filtered light emission

Procedure:

  • Cell Plating: Plate the engineered cells in a white, opaque multi-well plate.

  • Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add varying concentrations of the PROTAC to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Measurement: Measure the donor emission (luciferase) and the acceptor emission (filtered for the HaloTag® ligand) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) for each well. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin E3_bound E3 Ligase Proteasome Proteasome POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound Ub_POI Poly-ubiquitinated POI PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub_POI->Proteasome Recognition & Degradation PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_data Data Analysis Synthesis PROTAC Synthesis (this compound Linker) Purification Purification (HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Degradation_Assay Western Blot for Protein Degradation Characterization->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., NanoBRET™) Characterization->Ternary_Complex_Assay Cell_Viability_Assay Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo®) Characterization->Cell_Viability_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax TC_Formation Quantify Ternary Complex Formation Ternary_Complex_Assay->TC_Formation IC50 Determine IC50 Cell_Viability_Assay->IC50

References

7-Bromoisochroman: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromoisochroman is a heterocyclic building block of significant interest in medicinal chemistry. The isochroman core is a privileged scaffold found in a variety of biologically active natural products and synthetic compounds. The presence of a bromine atom at the 7-position provides a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery. This application note provides an overview of the potential applications of this compound, detailed experimental protocols for its derivatization, and a summary of the biological activities of related compounds.

Potential Therapeutic Applications

While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the isochroman scaffold and the strategic placement of a halogen for chemical diversification suggest its utility in several therapeutic areas. Isochroman derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) applications.[1][2] The bromo-substituent allows for the exploration of structure-activity relationships (SAR) by introducing a variety of functionalities at the 7-position, which can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The bromine atom on the this compound scaffold is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-isochromans

The Suzuki-Miyaura coupling enables the synthesis of 7-aryl-isochroman derivatives, which are of interest for their potential biological activities.

Reaction Scheme:

Suzuki_Coupling This compound This compound Pd_catalyst Pd Catalyst, Base This compound->Pd_catalyst Arylboronic_acid Ar-B(OH)2 Arylboronic_acid->Pd_catalyst 7-Aryl-isochroman 7-Aryl-isochroman Pd_catalyst->7-Aryl-isochroman

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Protocol:

  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 7-Alkynyl-isochromans

The Sonogashira coupling is a reliable method for the synthesis of 7-alkynyl-isochroman derivatives, which can serve as key intermediates for further transformations or as bioactive molecules themselves.

Reaction Scheme:

Sonogashira_Coupling This compound This compound Catalyst_system Pd/Cu Catalyst, Base This compound->Catalyst_system Terminal_alkyne R-C≡CH Terminal_alkyne->Catalyst_system 7-Alkynyl-isochroman 7-Alkynyl-isochroman Catalyst_system->7-Alkynyl-isochroman

Caption: General scheme for the Sonogashira coupling of this compound.

Protocol:

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a suitable solvent like anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), a copper(I) co-catalyst like CuI (0.05 equiv.), and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 7-Amino-isochromans

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, leading to the synthesis of 7-amino-isochroman derivatives.

Reaction Scheme:

Buchwald_Hartwig_Amination This compound This compound Catalyst_system Pd Catalyst, Ligand, Base This compound->Catalyst_system Amine R¹R²NH Amine->Catalyst_system 7-Amino-isochroman 7-Amino-isochroman Catalyst_system->7-Amino-isochroman

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the sealed reaction vessel at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride, and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary

While specific quantitative biological data for derivatives of this compound are limited in the literature, the following table presents representative data for 7-substituted derivatives of the related coumarin scaffold to illustrate the potential impact of substitution at the 7-position on biological activity.

Compound ClassTargetRepresentative IC₅₀ (nM)Reference
7-BenzyloxycoumarinsMonoamine Oxidase B (MAO-B)0.5 - 73[3]
7-Amino-triazole-coumarinsAcetylcholinesterase (AChE)4 - 104[3]
7-Substituted-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acidsCytotoxicity (various cancer cell lines)Varies with substituent[4]

Note: The data in this table are for coumarin and naphthyridine derivatives and are intended to be illustrative of the potential for discovering potent compounds through derivatization at the 7-position of a heterocyclic core.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the diversification of the this compound scaffold and subsequent biological evaluation.

medicinal_chemistry_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Start This compound Suzuki Suzuki Coupling (Arylboronic acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Library Library of 7-Substituted Isochroman Derivatives Suzuki->Library Sonogashira->Library Buchwald->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Suzuki Iterative Synthesis Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A workflow for the synthesis and evaluation of 7-substituted isochroman derivatives.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel compounds in medicinal chemistry. Its amenability to a variety of robust palladium-catalyzed cross-coupling reactions allows for the systematic exploration of the chemical space around the isochroman scaffold. The protocols and information provided herein serve as a guide for researchers to design and synthesize new derivatives for evaluation in a range of therapeutic areas, with the aim of discovering novel drug candidates.

References

Application Notes and Protocols: Leveraging VHL-Recruiting PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized and highly effective component in PROTAC design due to its well-characterized ligands and broad tissue expression. This document provides detailed application notes and protocols for the use of VHL-recruiting PROTACs in targeted protein degradation.

Note on 7-Bromoisochroman:

Initial investigations into the use of this compound as a direct precursor for a von Hippel-Lindau (VHL) E3 ligase ligand did not yield published synthetic protocols or specific quantitative data for PROTACs derived from it. Therefore, for the purpose of these application notes, we will focus on a well-characterized and widely used VHL ligand, VH032 , as a representative example. The principles, protocols, and data presentation formats described herein are broadly applicable to the development and evaluation of other VHL-based PROTACs.

Mechanism of Action: VHL-Based PROTACs

VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC VHL-based PROTAC POI->PROTAC Binds VHL VHL E3 Ligase VHL->PROTAC Binds Ub Ubiquitin VHL_bound VHL Ub->VHL_bound Recruited Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound->POI_bound Ubiquitination VHL_bound->PROTAC_bound Synthesis_Workflow A Step 1: Synthesis of VHL Ligand with Linker Attachment Point (e.g., VH032-amine) B Step 2: Linker Conjugation (e.g., PEG linker) A->B D Step 4: Final PROTAC Assembly (Amide Coupling) B->D C Step 3: POI Ligand Synthesis with Coupling Handle C->D E Step 5: Purification and Characterization (HPLC, LC-MS, NMR) D->E CETSA_Workflow A 1. Cell Treatment (PROTAC or Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separation of Soluble and Aggregated Proteins (Centrifugation) C->D E 5. Analysis of Soluble Fraction (Western Blot or Mass Spectrometry) D->E

Application Notes and Protocols for the Reaction of 7-Bromoisochroman with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-bromoisochroman in palladium- and copper-catalyzed cross-coupling reactions. The isochroman scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 7-position allows for the generation of diverse libraries of compounds for drug discovery programs. This document details protocols for C-N, C-C, and C-O bond formation, enabling the synthesis of a wide range of 7-substituted isochroman derivatives.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is highly versatile and tolerates a wide range of functional groups, making it an invaluable tool in medicinal chemistry.[1][2]

Reaction Scheme:

cluster_0 Buchwald-Hartwig Amination This compound This compound Product 7-(R¹R²N)-isochroman This compound->Product Amine R¹R²NH Amine->Product Catalyst Pd(0) Catalyst Ligand Base Catalyst->Product

Caption: General scheme of the Buchwald-Hartwig amination of this compound.

Experimental Protocol:

This protocol is adapted from established methodologies for the Buchwald-Hartwig amination of aryl bromides.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) to the tube.

  • Finally, add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-amino-isochroman derivative.

Quantitative Data (Representative Examples for Aryl Bromides):
Amine NucleophileProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Morpholine4-(Isochroman-7-yl)morpholinePd(OAc)₂ / XPhosNaOtBuToluene1001885-95
AnilineN-Phenylisochroman-7-aminePd₂(dba)₃ / BINAPCs₂CO₃Toluene1102470-85
n-ButylamineN-(n-Butyl)isochroman-7-aminePd(OAc)₂ / RuPhosK₃PO₄Dioxane1001680-90

Note: Yields are based on reactions with analogous aryl bromides and may require optimization for this compound.

Palladium-Catalyzed C-C Bond Formation

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4][5]

cluster_1 Suzuki-Miyaura Coupling This compound This compound Product 7-R-isochroman This compound->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd(0) Catalyst Ligand Base Catalyst->Product

Caption: General scheme of the Suzuki-Miyaura coupling of this compound.

  • In a round-bottom flask, dissolve this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in a solvent mixture of toluene (8 mL) and ethanol (2 mL).

  • Add an aqueous solution of a base, such as 2M sodium carbonate (2.0 mmol).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (around 90-100 °C) and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Boronic Acid (R-B(OH)₂)Product (R-)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPhenylPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90685-95
4-Methoxyphenylboronic acid4-MethoxyphenylPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100880-92
Thiophen-2-ylboronic acidThiophen-2-ylPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001275-88

Note: Yields are based on reactions with analogous aryl bromides and may require optimization for this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7]

cluster_2 Sonogashira Coupling This compound This compound Product 7-(R-C≡C)-isochroman This compound->Product Alkyne R-C≡CH Alkyne->Product Catalyst Pd Catalyst Cu(I) Co-catalyst Base Catalyst->Product

Caption: General scheme of the Sonogashira coupling of this compound.

  • To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent such as triethylamine (5 mL) or a mixture of THF and triethylamine.

  • Add the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Alkyne (R-C≡CH)Product (R-)Pd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePhenylPdCl₂(PPh₃)₂CuIEt₃N50488-96
TrimethylsilylacetyleneTrimethylsilylPd(PPh₃)₄CuIi-Pr₂NEtTHF60685-94
1-Hexynen-ButylPd(OAc)₂ / PPh₃CuIPiperidineDMF70382-91

Note: Yields are based on reactions with analogous aryl bromides and may require optimization for this compound.

Palladium-Catalyzed C-CN Bond Formation: Cyanation

The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles, which are versatile intermediates in organic synthesis.[8]

Reaction Scheme:

Caption: General scheme for the cyanation of this compound.

Experimental Protocol:
  • In a sealed tube, combine this compound (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene, 0.02 mmol, 2 mol%).

  • Add a polar aprotic solvent such as dimethylformamide (DMF, 5 mL).

  • De-gas the mixture with argon or nitrogen.

  • Heat the reaction mixture to 120-140 °C for 6-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture to remove insoluble salts.

  • Wash the filtrate with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative Examples for Aryl Bromides):
Cyanide SourcePd CatalystLigandSolventTemp (°C)Time (h)Yield (%)
Zn(CN)₂Pd₂(dba)₃dppfDMF1201280-95
K₄[Fe(CN)₆]Pd(OAc)₂XantphosNMP1401875-90
NaCNPd(OAc)₂cataCXium AToluene110870-85

Note: Yields are based on reactions with analogous aryl bromides and may require optimization for this compound.

Copper-Catalyzed C-O Bond Formation: Ullmann and Chan-Lam Couplings

The formation of diaryl ethers can be achieved through copper-catalyzed cross-coupling reactions such as the Ullmann condensation and the Chan-Lam coupling.[9][10][11]

Reaction Scheme:

cluster_4 Ullmann/Chan-Lam C-O Coupling This compound This compound Product 7-(Aryloxy)isochroman This compound->Product Phenol Ar-OH Phenol->Product Catalyst Cu Catalyst Base Catalyst->Product

Caption: General scheme for the copper-catalyzed C-O coupling of this compound.

Experimental Protocol (Ullmann Condensation):
  • To a flask, add this compound (1.0 mmol), the phenol (1.2 mmol), a copper catalyst such as copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a ligand like 1,10-phenanthroline (0.2 mmol, 20 mol%), and a base such as cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL).

  • Heat the mixture to 120-150 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Quantitative Data (Representative Examples for Aryl Bromides):
Phenol (Ar-OH)Product (Ar-)Cu CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
PhenolPhenylCuI1,10-PhenanthrolineCs₂CO₃DMF1301870-85
4-Methoxyphenol4-MethoxyphenylCu₂O2,2,6,6-Tetramethyl-3,5-heptanedioneK₂CO₃Toluene1202465-80
3,5-Dimethylphenol3,5-DimethylphenylCuClNoneK₃PO₄Pyridine1401660-75

Note: Yields are based on reactions with analogous aryl bromides and may require optimization for this compound.

Disclaimer

The protocols provided herein are intended as a guide and are based on established literature procedures for similar substrates. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for this compound to achieve optimal yields. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Suzuki Coupling of 7-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures. The isochroman scaffold is a privileged heterocyclic motif found in a variety of natural products and biologically active compounds. The functionalization of this core structure, particularly at the 7-position, is of significant interest for the development of novel therapeutic agents and functional materials.

These application notes provide detailed protocols for the Suzuki coupling of 7-bromoisochroman with various arylboronic acids. The methodologies outlined herein are based on established procedures for the coupling of aryl bromides and are intended to serve as a robust starting point for researchers.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired 7-arylisochroman product and regenerating the Pd(0) catalyst to continue the cycle.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Experimental Protocols

Protocol 1: General Screening Conditions

This protocol is designed as a starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-tolylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask via syringe. The typical reaction concentration is 0.1 M with respect to the this compound.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Catalyst and Base System

This protocol utilizes a different palladium catalyst and base, which may be beneficial for challenging substrates or to improve yields.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), cesium carbonate (3.0 equiv.), and PdCl₂(dppf) (0.03 equiv.).

  • De-gas the vessel and introduce an inert atmosphere.

  • Add degassed toluene and water (10:1 v/v).

  • Heat the mixture to 110 °C and stir vigorously.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification steps outlined in Protocol 1.

Data Presentation

The following table summarizes hypothetical quantitative data for the Suzuki coupling of this compound with various arylboronic acids based on the general protocols. Note: This data is illustrative and actual results may vary. Optimization of reaction conditions is recommended to achieve the best possible yields.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)1001292
34-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)1001488
43-Chlorophenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O (10:1)1101878
52-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)901675

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine this compound, Arylboronic Acid, Base, Catalyst Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 7-Aryl-isochroman Purify->Product

Caption: General experimental workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

The following diagram outlines the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_inputs Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-Br Pd0->ArPdX OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Transmetal Transmetalation ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr->Product ArBr This compound (Ar-Br) ArBOH Arylboronic Acid (Ar'-B(OH)2) Base Base

Application Notes and Protocols for the Heck Reaction of 7-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Mizoroki-Heck reaction for the functionalization of 7-bromoisochroman. The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1] This methodology is invaluable for introducing alkenyl substituents into molecular scaffolds, offering a direct route to a diverse range of derivatives for applications in medicinal chemistry and materials science.

The isochroman framework is a key structural motif in many biologically active compounds. The ability to functionalize the 7-position of the isochroman ring system via the Heck reaction opens up avenues for the synthesis of novel compounds with potential therapeutic applications. This document outlines various reaction conditions, provides detailed experimental protocols, and includes visual diagrams to illustrate the experimental workflow and the catalytic cycle of the Heck reaction.

General Considerations for the Heck Reaction of this compound

The Heck reaction of this compound, an electron-rich aryl bromide, can be influenced by several factors, including the choice of catalyst, ligand, base, solvent, and temperature. While no direct literature exists for the Heck reaction of this compound, successful conditions can be inferred from reactions with structurally similar substrates such as 6-bromo-2,2-dimethyl-2H-chromene and 2-acetyl-5-bromobenzofuran.[2][3][4]

Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources. Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, while bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) or bidentate ligands such as Xantphos can be beneficial, particularly for less reactive aryl bromides. Base: An inorganic or organic base is required to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and acetonitrile (MeCN) are typically used to facilitate the dissolution of the reactants and the palladium catalyst.

Summary of Heck Reaction Conditions for Structurally Similar Substrates

The following table summarizes successful Heck reaction conditions reported for aryl bromides with structural similarities to this compound, providing a valuable starting point for reaction optimization.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-2,2-dimethyl-2H-chromenen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1001285[2]
6-Bromo-2,2-dimethyl-2H-chromeneStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOAc (2)DMA1201678[2]
2-Acetyl-5-bromobenzofuranStyrenePd(II) complex (0.25)-Et₃N (3)DMF130499[4]
2-Acetyl-5-bromobenzofuranEthyl acrylatePd(II) complex (0.25)-Et₃N (3)DMF130391[5]
p-BromoacetophenoneStyrenePd-complex (1)-Et₃N (3)DMF1301.596[4]

Experimental Protocols

The following are detailed protocols for the Heck reaction of this compound with n-butyl acrylate and styrene. These protocols are based on established methods for similar aryl bromides and serve as a starting point for optimization.[2][4]

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine and n-butyl acrylate to the reaction mixture via syringe.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-alkenylisochroman.

Protocol 2: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 equiv)

  • Sodium acetate (NaOAc) (2.0 equiv)

  • N,N-Dimethylacetamide (DMA)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, palladium(II) acetate, tri(o-tolyl)phosphine, and sodium acetate.

  • Add anhydrous DMA to the flask.

  • Add styrene to the reaction mixture using a syringe.

  • Seal the flask and heat the reaction to 120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 16-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the 7-styrylisochroman product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a Heck reaction.

G reagent_prep Reagent Preparation (Aryl Halide, Alkene, Catalyst, Ligand, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere, Heating) reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup (Extraction, Washing) reaction_monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for the Heck reaction.

Heck Reaction Catalytic Cycle

The diagram below outlines the key steps in the catalytic cycle of the Mizoroki-Heck reaction.[6]

G pd0 Pd(0)L₂ pd_aryl L₂Pd(II)(Ar)(X) pd0->pd_aryl Ar-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_alkyl L₂Pd(II)(Alkyl)(X) pd_aryl->pd_alkyl Alkene migratory_insertion Migratory Insertion pd_hydride L₂Pd(II)(H)(X) pd_alkyl->pd_hydride Product beta_hydride_elimination β-Hydride Elimination pd_hydride->pd0 Base hx_base [Base-H]⁺X⁻ aryl_halide Ar-X alkene Alkene product Substituted Alkene base Base

References

Application Notes and Protocols for the Biological Evaluation of 7-Bromoisochroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Following a comprehensive search of available scientific literature, it has been determined that specific studies detailing the biological evaluation of a series of 7-Bromoisochroman derivatives are not publicly available at this time. The information presented herein is therefore based on the biological activities and evaluation methods reported for the broader class of isochroman and other brominated heterocyclic derivatives. These notes and protocols are intended to serve as a foundational guide for initiating research into the biological properties of this compound derivatives.

Application Notes

Isochroman derivatives have garnered significant interest in medicinal chemistry due to their presence in various biologically active natural products and their diverse pharmacological activities.[1] The isochroman scaffold is a privileged structure known to exhibit a range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The introduction of a bromine atom at the 7-position of the isochroman ring is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its therapeutic efficacy or altering its mechanism of action. Bromine substitution can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

Potential Therapeutic Applications:

  • Anticancer Activity: Many isochroman and brominated compounds have demonstrated cytotoxicity against various cancer cell lines.[3] The evaluation of this compound derivatives for anticancer activity would be a primary area of investigation.

  • Anti-inflammatory Effects: Isochroman derivatives have been reported to possess anti-inflammatory properties.[1][2] Assays targeting key inflammatory mediators and pathways would be relevant.

  • Antimicrobial Properties: The isochroman nucleus is a component of some natural antimicrobial agents.[1] Screening this compound derivatives against a panel of pathogenic bacteria and fungi could reveal novel anti-infective agents.

  • Enzyme Inhibition: The specific substitution pattern of this compound derivatives may lend them to inhibiting various enzymes implicated in disease.

Due to the lack of specific data for this compound derivatives, the following sections provide generalized protocols for key experiments that are commonly used to evaluate the biological activities of novel chemical entities.

Data Presentation

As no quantitative data for the biological activity of this compound derivatives could be located, the following table is a template that researchers can use to structure their experimental findings.

Table 1: Template for Summarizing Anticancer Activity of this compound Derivatives

Compound IDStructureCell LineAssay TypeIC50 (µM) ± SD
7-Bromo-Iso-X1MCF-7MTTExperimental Data
7-Bromo-Iso-X2A549MTTExperimental Data
7-Bromo-Iso-X3HCT116MTTExperimental Data

IC50: The concentration of the compound that inhibits 50% of cell growth. SD: Standard Deviation.

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol measures the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with high glucose

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • This compound derivatives (dissolved in DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum:

    • Grow bacterial strains in MHB overnight at 37°C.

    • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the this compound derivatives in MHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT Assay) Purification->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Purification->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Data Quantitative Data Analysis (IC50, MIC values) Anticancer->Data AntiInflammatory->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

Application Notes and Protocols: 7-Bromoisochroman in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isochroman scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic molecules exhibiting a broad spectrum of biological activities.[1][2] Isochroman derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, antihypertensive, and antitumor agents.[1][2][3] The introduction of a bromine atom at the 7-position, as in 7-bromoisochroman, provides a versatile synthetic handle for further molecular elaboration through modern cross-coupling methodologies. This strategic functionalization allows for the exploration of chemical space and the development of novel bioactive compounds.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthetic Applications of this compound

The bromine substituent on the this compound core is readily functionalized using palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups, which are crucial for modulating the pharmacological properties of the resulting molecules.

Suzuki-Miyaura Cross-Coupling: Synthesis of 7-Aryl/Heteroaryl-isochromans

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[4] In the context of this compound, this reaction allows for the synthesis of 7-aryl or 7-heteroaryl isochroman derivatives, which are of significant interest in medicinal chemistry.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound 7-Aryl-isochroman 7-Aryl/Heteroaryl-isochroman This compound->7-Aryl-isochroman + Ar-B(OH)2 Ar-B(OH)2 Aryl/Heteroaryl Boronic Acid Pd_catalyst Pd Catalyst Pd_catalyst->7-Aryl-isochroman Base Base Base->7-Aryl-isochroman Solvent Solvent Solvent->7-Aryl-isochroman Byproducts Byproducts

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-aryl-7-chloro-1-benzothiophene product.[5]

Quantitative Data Summary (Reference Data for Analogous Systems)

The following table summarizes typical reaction parameters and yields for the Suzuki coupling of various aryl bromides, which can serve as a reference for the functionalization of this compound.

EntryAryl Bromide SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromo-7-chloro-1-benzothiophene4-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O9085-95
24-Bromo-6-methylbenzo[d]thiazolePhenylboronic acidPd₂(dba)₃ (10)-Na₂CO₃Dioxane/H₂OReflux80
32-Bromo-6-methyl-1H-benzo[d]imidazole3-Fluorophenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O10092
Buchwald-Hartwig Amination: Synthesis of 7-Amino-isochroman Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[6][7] Applying this reaction to this compound allows for the introduction of a diverse range of primary and secondary amines, which are key functional groups in many bioactive molecules.

General Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound 7-Amino-isochroman 7-(R¹R²N)-isochroman This compound->7-Amino-isochroman + R¹R²NH Amine Primary or Secondary Amine (R¹R²NH) Pd_catalyst Pd Catalyst Pd_catalyst->7-Amino-isochroman Ligand Ligand Ligand->7-Amino-isochroman Base Base Base->7-Amino-isochroman Solvent Solvent Solvent->7-Amino-isochroman Byproducts Byproducts

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and XPhos (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube. Through the septum, add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 7-amino-isochroman derivative.[6][8]

Quantitative Data Summary (Reference Data for Analogous Systems)

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl bromides with various amines, which can be used as a reference for the amination of this compound.

EntryAryl Bromide SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
17-Bromochroman-3-olMorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10085-95
27-Bromo-1-tetraloneAnilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Toluene10080-90
33-Bromo-7-chloro-1-benzothiophenePiperidinePd₂(dba)₃ (2)Xantphos (4)NaOtBuDioxane11093

Signaling Pathways and Experimental Workflows

The bioactive molecules synthesized from this compound can potentially modulate various biological pathways. While specific pathways for novel derivatives are subject to experimental validation, the isochroman core is known to be present in compounds with diverse therapeutic applications.

Workflow for Synthesis and Biological Evaluation

workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_development Preclinical Development start This compound coupling Palladium-Catalyzed Cross-Coupling start->coupling library Library of Isochroman Derivatives coupling->library purification Purification and Characterization library->purification screening High-Throughput Screening purification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt adme_tox ADME/Tox Studies lead_opt->adme_tox in_vivo In Vivo Efficacy adme_tox->in_vivo candidate Drug Candidate in_vivo->candidate

Caption: A generalized workflow from synthesis to drug candidate selection.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer robust starting points for the derivatization of the isochroman core. The ability to readily introduce a wide range of functional groups at the 7-position opens up significant opportunities for the discovery and development of new therapeutic agents. Researchers are encouraged to adapt and optimize these methodologies to explore the full potential of this promising scaffold in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 7-Bromoisochroman.

General Synthesis & Optimization Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound, including key decision points for troubleshooting and optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Troubleshooting start Select Starting Materials: (e.g., 2-(4-bromophenyl)ethanol & Formaldehyde) reagents Prepare Reagents & Catalyst (e.g., Acid Catalyst, Solvent) start->reagents setup Reaction Setup (Combine reactants under inert atmosphere) reagents->setup conditions Control Reaction Conditions (Temperature, Time) setup->conditions monitoring Monitor Reaction Progress (TLC/LC-MS) conditions->monitoring quench Quench Reaction monitoring->quench extract Workup & Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify analysis Analyze Product (Yield, Purity - NMR, MS) purify->analysis decision Yield/Purity Acceptable? analysis->decision troubleshoot Troubleshoot: - Check Reagent Quality - Optimize Catalyst/Solvent - Adjust Temp/Time decision->troubleshoot No finish Final Product: this compound decision->finish Yes troubleshoot->start Iterate

Caption: Workflow for this compound synthesis and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most direct and widely used method is the oxa-Pictet-Spengler reaction.[1][2] This reaction involves the acid-catalyzed cyclization of a β-arylethyl alcohol (specifically, 2-(4-bromophenyl)ethanol) with an aldehyde or its equivalent, typically formaldehyde.[3][4]

Q2: What is the general mechanism of the oxa-Pictet-Spengler reaction?

The reaction is generally understood to proceed via a three-step mechanism in the presence of an acid catalyst:

  • Hemiacetal Formation: The alcohol (2-(4-bromophenyl)ethanol) reacts with the aldehyde to form a hemiacetal.

  • Oxonium Ion Formation: The hemiacetal is protonated and subsequently loses a molecule of water to form a reactive oxonium ion intermediate.

  • Intramolecular Cyclization: The aromatic ring attacks the electrophilic carbon of the oxonium ion in an intramolecular electrophilic aromatic substitution to form the isochroman ring system.[4]

A two-step mechanism, where the initial step is an electrophilic aromatic substitution followed by dehydration, has also been proposed, particularly when using zeolite catalysts.[4]

Q3: What are the critical parameters that affect the yield and purity of this compound?

Several factors must be carefully controlled for optimal results:

  • Catalyst Choice: Both Brønsted acids (e.g., TfOH, TsOH, PFOSA) and Lewis acids can catalyze the reaction.[2][3] Solid acids like modified zeolites have also been shown to be effective and offer easier workup.[4]

  • Solvent: The choice of solvent is crucial. Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to accelerate the reaction.[1][2]

  • Temperature: Reaction temperature can influence the rate of reaction and the formation of byproducts. Strict temperature control is often necessary to achieve high selectivity.[5]

  • Reaction Time: Monitoring the reaction (e.g., by TLC) is essential to determine the optimal time for completion and to minimize the formation of degradation products.

  • Reagent Purity: The purity of the starting materials, particularly the aldehyde, is critical as impurities can lead to side reactions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible CauseRecommended Solution
Ineffective Catalyst The chosen acid catalyst may not be strong enough. Consider using a stronger Brønsted acid like triflic acid (TfOH) or a specialized catalyst system like Perfluorooctanesulfonic acid (PFOSA) in an HFIP-water mixture.[2] Alternatively, environmentally friendly zeolite catalysts can be efficient.[4]
Poor Reagent Quality Verify the purity of starting materials, especially the aldehyde, which can degrade upon storage. Use freshly distilled or purified reagents if necessary.
Suboptimal Reaction Conditions The reaction may require higher temperatures or longer reaction times. Perform small-scale trials to optimize the temperature and duration. The use of HFIP as a solvent can significantly accelerate the reaction, sometimes allowing it to proceed at room temperature in under an hour.[1]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a small additional charge of the catalyst may be required.

Problem 2: Significant Formation of Byproducts

Possible CauseRecommended Solution
Over-bromination or Isomer Formation Although the bromo-substituent is on the starting material, harsh conditions can sometimes lead to side reactions. Careful control over reaction temperature is crucial to minimize byproduct formation.[5]
Decomposition of Starting Material or Product Strong acids and high temperatures can lead to degradation. Consider using a milder catalyst or running the reaction at a lower temperature for a longer period. The use of a recyclable zeolite catalyst can also provide a milder and more selective reaction environment.[4]
Excess Reagent Using a large excess of the aldehyde can lead to polymerization or other side reactions. Maintain a controlled stoichiometry of the reactants, typically with a slight excess of the aldehyde (e.g., 1.1 to 1.5 equivalents).[5]

Data Summary: Catalyst and Solvent Effects

The selection of catalyst and solvent is critical for optimizing the oxa-Pictet-Spengler reaction. The following table summarizes findings from related syntheses.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
PFOSA (10)HFIP-Water (10 v/v%)Room Temp4893[2]
Modified Zeolite E4aToluene11012High (unspecified)[4]
Triflic Acid (TfOH)HFIP20< 1High (unspecified)[1]
TsOH, CF₃COOH, BF₃·OEt₂VariousVariousVariousOften requires long times or high temps[3]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis via Oxa-Pictet-Spengler Reaction

This is a generalized protocol and should be optimized for specific laboratory conditions.

  • Preparation: To a solution of 2-(4-bromophenyl)ethanol (1.0 eq.) in a suitable solvent (e.g., HFIP or dichloromethane), add the aldehyde (e.g., paraformaldehyde, 1.2 eq.).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add the acid catalyst (e.g., triflic acid, 10 mol%) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitoring by TLC against the starting material). Reactions in HFIP may be complete in as little as one hour.[1]

  • Quenching: Once the reaction is complete, carefully quench the mixture by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable eluent system (e.g., a hexane/ethyl acetate gradient, starting with a low polarity like 98:2).

  • Elution: Carefully load the adsorbed product onto the column. Elute the column with the solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Technical Support Center: Troubleshooting Common Side Reactions in Isochroman Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of isochromans. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential side reactions and offer strategies to optimize reaction outcomes.

Frequently Asked questions (FAQs)

Q1: My Oxa-Pictet-Spengler reaction for isochroman synthesis is resulting in a low yield. What are the common culprits and how can I improve it?

Low yields in the Oxa-Pictet-Spengler reaction are a frequent issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Common Causes and Solutions for Low Yield:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a significant amount of starting material remains, consider extending the reaction time or cautiously increasing the temperature.[1]

  • Suboptimal Temperature: The reaction temperature might be too low for efficient conversion or too high, leading to decomposition.

    • Solution: Experiment with a range of temperatures. For some substrates, starting at a lower temperature and gradually increasing it may be beneficial.

  • Catalyst Inactivity or Inappropriateness: The chosen acid catalyst (Brønsted or Lewis acid) may be inactive or unsuitable for your specific substrates.

    • Solution: Ensure the catalyst is fresh and anhydrous. Consider screening a variety of catalysts with different acid strengths.

  • Poor Quality of Reagents or Solvents: Impurities in the starting materials (phenylethanol derivative, aldehyde) or solvents can inhibit the reaction.

    • Solution: Use purified starting materials and anhydrous, high-purity solvents. Ensure all glassware is thoroughly dried to prevent water from deactivating the catalyst or participating in side reactions.[2]

  • Product Decomposition: The isochroman product itself might be unstable under the reaction or workup conditions.

    • Solution: If you suspect product decomposition (e.g., observing baseline material on TLC), try running the reaction at a lower temperature for a longer duration or employing a milder workup procedure.[1]

Q2: I am observing significant byproduct formation in my isochroman synthesis. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a common challenge in isochroman synthesis. Identifying the nature of these impurities is the first step toward mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Aldehyde Self-Condensation: Aldehydes, particularly those that are enolizable, are prone to side reactions like self-condensation (e.g., aldol condensation). This can reduce the amount of aldehyde available for the desired reaction and complicate purification.[3][4]

    • Mitigation:

      • Use a non-enolizable aldehyde (e.g., benzaldehyde derivatives) if the synthesis allows.[3]

      • Employ an aldehyde surrogate, such as an epoxide, which can generate the aldehyde in situ.[3][4]

      • Add the aldehyde slowly to the reaction mixture to maintain a low concentration.

  • Formation of Dehydration or Elimination Products: Under strongly acidic conditions or at elevated temperatures, the intermediate carbocation in the Oxa-Pictet-Spengler reaction or the starting alcohol can undergo dehydration or elimination. In the case of intramolecular Williamson ether synthesis, E2 elimination can compete with the desired SN2 cyclization.[5][6]

    • Mitigation:

      • Use milder reaction conditions (lower temperature, less acidic catalyst).

      • For the Williamson ether synthesis, using a primary halide and a less sterically hindered alkoxide can favor the SN2 pathway.[6]

  • Over-oxidation: If using oxidative methods for isochroman synthesis, over-oxidation of the desired product or starting materials can occur.

    • Mitigation: Carefully control the stoichiometry of the oxidizing agent and the reaction time.

  • Formation of Polymeric Material: Under certain conditions, starting materials or intermediates can polymerize, leading to a complex mixture and low yield of the desired isochroman.

    • Mitigation: Adjusting the concentration of reactants (sometimes requiring more dilute conditions) and controlling the temperature can help minimize polymerization.

Q3: How can I effectively purify my isochroman product from common impurities?

The choice of purification technique depends on the nature and quantity of the impurities.

  • Flash Column Chromatography: This is a highly effective method for separating isochromans from a wide range of impurities with different polarities. A typical starting solvent system is a mixture of hexane and ethyl acetate.

  • Recrystallization: This technique is powerful for removing small amounts of impurities, provided a suitable solvent system can be found where the isochroman has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, prep-TLC can be a useful tool for isolating the pure isochroman.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in isochroman synthesis.

G Oxa-Pictet-Spengler Reaction vs. Aldehyde Self-Condensation reactants β-Arylethanol + Aldehyde desired_path Desired Pathway: Oxa-Pictet-Spengler Cyclization reactants->desired_path Acid Catalyst side_path Side Reaction: Aldehyde Self-Condensation reactants->side_path Base/Acid Catalyst (especially with enolizable aldehydes) isochroman Isochroman Product desired_path->isochroman aldol_product Aldol Condensation Product side_path->aldol_product

References

Technical Support Center: Purification of 7-Bromoisochroman by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 7-Bromoisochroman using column chromatography. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant data to ensure a successful purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause Solution
This compound does not elute from the column. The solvent system is not polar enough to move the compound.Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
The compound may have degraded on the silica gel.While this compound is generally stable, prolonged exposure to acidic silica gel can sometimes cause degradation of sensitive compounds. Neutralize the silica gel by pre-treating it with a solution containing a small amount of triethylamine (e.g., 0.1-1%) in the eluent.
This compound elutes too quickly (high Rf value). The solvent system is too polar.Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your hexane/ethyl acetate mixture.
Poor separation of this compound from impurities. Inappropriate solvent system.Optimize the solvent system by running several Thin Layer Chromatography (TLC) plates with varying solvent ratios to find the mixture that provides the best separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for this compound.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Use the slurry method for packing the column to minimize these issues.
The sample was loaded in too large a volume of solvent.Dissolve the crude sample in the minimum amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and load it onto the column in a concentrated band.
Streaking of the compound on the TLC plate and column. The sample is too concentrated.Dilute the sample before loading it onto the TLC plate or column.
The compound is not fully soluble in the mobile phase.Choose a solvent system in which your compound is readily soluble.
The collected fractions are very dilute. The column diameter is too large for the amount of sample.Use a narrower column for smaller sample sizes to ensure the compound elutes in a more concentrated band.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A common and effective solvent system for the purification of moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate ratio. It is crucial to first determine the optimal solvent system by running a TLC.

Q2: How do I determine the right solvent system using Thin Layer Chromatography (TLC)?

A2: Spot your crude this compound sample on a TLC plate and develop it in a chamber containing your chosen solvent mixture. The ideal solvent system will give your product an Rf value between 0.2 and 0.4, with good separation from any impurities.

Q3: What is the expected purity of this compound after column chromatography?

A3: With a properly executed column chromatography, you can expect to achieve a purity of ≥98% for this compound.[1]

Q4: Can this compound degrade on silica gel?

A4: While generally stable, some organic compounds can be sensitive to the acidic nature of silica gel. If you suspect degradation (e.g., appearance of new spots on TLC after exposure to silica), you can use deactivated silica gel (neutralized with triethylamine) or an alternative stationary phase like alumina.

Q5: How much silica gel should I use for my column?

A5: A general rule of thumb is to use a silica gel to crude sample weight ratio of about 30:1 to 50:1 for good separation. For difficult separations, this ratio can be increased to 100:1.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the steps for purifying this compound using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add the required amount of silica gel (typically 40-63 μm particle size).

  • Add the initial, least polar eluting solvent (e.g., 95:5 hexane:ethyl acetate) to the silica gel to form a slurry.

  • Stir the slurry gently with a glass rod to remove any trapped air bubbles.

2. Packing the Column:

  • Secure a glass column vertically with a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the plug.

  • Carefully pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and to dislodge any remaining air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance.

  • Continuously drain the solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).

  • Carefully add the dissolved sample onto the top of the silica gel bed using a pipette.

  • Allow the sample to absorb completely into the silica gel by draining the solvent until the liquid level is just at the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.

  • Begin collecting fractions in test tubes.

  • Monitor the progress of the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • If necessary, gradually increase the polarity of the eluting solvent (e.g., from 95:5 to 90:10 hexane:ethyl acetate) to elute the this compound.

5. Isolation of Pure this compound:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides estimated parameters for the purification of this compound by column chromatography based on data for similar compounds.

Parameter Value Solvent System Source
Stationary Phase Silica Gel (40-63 μm)-General Practice
Mobile Phase Hexane / Ethyl AcetateGradient or IsocraticGeneral Practice
Estimated Rf Value ~0.3 - 0.48:2 to 9:1 Hexane:Ethyl Acetate[2]
Expected Purity ≥98%-[1]
Typical Yield >85% (dependent on crude purity)-General Expectation

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Start Purification problem Problem Encountered? start->problem no_elution Compound Not Eluting problem->no_elution Yes too_fast Compound Elutes Too Fast problem->too_fast Yes poor_separation Poor Separation problem->poor_separation Yes end Successful Purification problem->end No increase_polarity Increase Solvent Polarity no_elution->increase_polarity decrease_polarity Decrease Solvent Polarity too_fast->decrease_polarity optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent increase_polarity->problem decrease_polarity->problem check_packing Check Column Packing optimize_solvent->check_packing check_loading Check Sample Loading check_packing->check_loading check_loading->problem

Caption: Troubleshooting workflow for column chromatography.

Experimental_Workflow Experimental Workflow for this compound Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Solvent System slurry 2. Prepare Silica Gel Slurry tlc->slurry pack 3. Pack the Column slurry->pack load 4. Load Crude Sample pack->load elute 5. Elute with Solvent load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Regioselectivity of Isochroman Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of isochroman. The information is presented in a practical, question-and-answer format to directly address common experimental challenges and improve regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the possible sites for bromination on the isochroman molecule?

A1: Bromination of isochroman can occur at several positions, primarily through two distinct mechanisms: electrophilic aromatic substitution on the benzene ring and substitution on the heterocyclic portion. The key positions for bromination are:

  • C1 (Benzylic position): Susceptible to free-radical bromination.

  • C4 (Benzylic-like position): Can undergo bromination, though it is often less stable.[1]

  • C6 and C8 (Aromatic positions): As the ether oxygen is an ortho-, para-directing group, these positions are activated towards electrophilic aromatic substitution. Due to steric hindrance from the heterocyclic ring, the C6 position is generally favored over the C8 position.

  • C5 and C7 (Aromatic positions): These positions are less favored in electrophilic aromatic substitution due to the directing effect of the ether oxygen.

Q2: How can I control whether bromination occurs on the aromatic ring or the heterocyclic ring?

A2: The site of bromination is primarily determined by the reaction conditions, particularly the choice of brominating agent and the presence or absence of a catalyst or initiator.

  • For Aromatic Ring Bromination (Electrophilic Aromatic Substitution): Use conditions that favor the generation of an electrophilic bromine species. This typically involves a brominating agent like N-Bromosuccinimide (NBS) in a polar solvent, or Br₂ with a Lewis acid catalyst. These conditions promote substitution at the electron-rich C6 and C8 positions.

  • For Heterocyclic Ring Bromination (Free-Radical Substitution): Use conditions that promote the formation of bromine radicals. This is typically achieved using NBS in a non-polar solvent like carbon tetrachloride (CCl₄), along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under UV irradiation.[2] These conditions favor substitution at the benzylic C1 position.

Q3: I am getting a mixture of isomers. How can I improve the regioselectivity?

A3: Obtaining a mixture of isomers is a common challenge. To improve regioselectivity, consider the following factors:

  • Temperature: Lowering the reaction temperature often enhances selectivity in electrophilic aromatic brominations by favoring the kinetically controlled product.[3][4]

  • Solvent: The polarity of the solvent can influence the reaction pathway. Non-polar solvents favor free-radical mechanisms, while polar solvents can facilitate electrophilic reactions.

  • Brominating Agent: Different brominating agents exhibit varying levels of reactivity and selectivity. For instance, for electrophilic aromatic bromination, using a milder agent might improve selectivity. For some substrates, specific reagents like tetraalkylammonium tribromides are known to be highly para-selective.[3]

  • Catalyst/Initiator: The choice of catalyst or initiator is crucial. Lewis acids will promote electrophilic aromatic substitution, while radical initiators will drive free-radical pathways. Ensure that your reaction conditions are exclusively favoring one pathway.

Troubleshooting Guides

Issue 1: Low yield of the desired bromo-isochroman.

Possible Cause Troubleshooting Step
Decomposition of the product. Some bromo-isochroman isomers, particularly at the C4 position, can be unstable and decompose.[1] Work up the reaction at low temperatures and purify the product quickly. Consider using milder reaction conditions.
Incorrect reaction conditions for the desired isomer. Verify that the chosen conditions (reagent, solvent, temperature, catalyst) align with the desired mechanism (electrophilic vs. free-radical) to target the specific position.
Starting material purity. Impurities in the isochroman, such as peroxides, can interfere with the reaction and lead to side products.[1] Ensure the isochroman is freshly distilled and peroxide-free.
Insufficient reaction time or temperature. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature might be necessary, but be mindful of potential decreases in selectivity.

Issue 2: Formation of multiple brominated products.

Possible Cause Troubleshooting Step
Over-bromination. Use a stoichiometric amount of the brominating agent (or even slightly less) to minimize the formation of di- or tri-brominated products. Add the brominating agent slowly to the reaction mixture.
Mixed reaction mechanisms. Ensure your reaction conditions are highly specific for either an electrophilic or a free-radical pathway. For example, for free-radical bromination, use a non-polar solvent and a radical initiator, and exclude light if photobromination is not desired. For electrophilic bromination, use a polar solvent and a suitable catalyst in the dark.
Thermodynamic vs. kinetic control. If you are targeting the kinetic product, run the reaction at a lower temperature. If the thermodynamic product is desired, a higher temperature might be beneficial, but this can also lead to more side products.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Bromoisochroman (Free-Radical Bromination)

This protocol is designed to favor bromination at the benzylic C1 position.

Materials:

  • Isochroman

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isochroman in anhydrous CCl₄.

  • Add NBS (1.05 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-bromoisochroman.

Protocol 2: Regioselective Synthesis of 6-Bromoisochroman (Electrophilic Aromatic Substitution)

This protocol is designed to favor bromination at the C6 position of the aromatic ring.

Materials:

  • Isochroman

  • N-Bromosuccinimide (NBS)

  • Silica gel

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • In a round-bottom flask, dissolve isochroman in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add silica gel to the solution, followed by the portion-wise addition of NBS (1.05 equivalents).

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the silica gel and succinimide.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-bromoisochroman.

Quantitative Data Summary

The following tables summarize reaction conditions for achieving regioselective bromination of isochroman and related compounds. Note that direct comparative studies with yields for all isomers under identical conditions are scarce in the literature. These tables provide guidance on conditions optimized for the synthesis of a specific isomer.

Table 1: Conditions for Regioselective Bromination of Isochroman

Target PositionBrominating AgentCatalyst/InitiatorSolventTemperatureExpected Major Product
C1 NBSAIBN or Benzoyl PeroxideCCl₄Reflux1-Bromoisochroman
C6 NBSSilica GelCH₂Cl₂0 °C to RT6-Bromoisochroman
C4 NBSNone mentionedNot specifiedNot specified4-Bromoisochroman (often unstable)[1]

Table 2: Bromination of Isochroman-related Structures

SubstrateBrominating AgentCatalyst/ReagentsSolventProduct
2-Alkynylaryloate estersKBr4-Cl-HTIB (oxidant)DCE4-Bromoisocoumarins
2-Alkynyl benzyl azidesPdBr₂/CuBr₂/LiBr-MeCN4-Bromoisoquinoline
Toluene derivativesDBDMHZrCl₄Not specifiedBenzylic bromides

Visualizations

Experimental Workflow for Regioselective Bromination

G cluster_start Starting Material cluster_electrophilic Electrophilic Aromatic Substitution cluster_radical Free-Radical Bromination start Isochroman EAS_reagent NBS / Silica Gel or Br2 / Lewis Acid start->EAS_reagent Choose Reagents FR_reagent NBS / AIBN start->FR_reagent Choose Reagents EAS_conditions Polar Solvent (e.g., CH2Cl2) Low Temperature (e.g., 0 °C) EAS_reagent->EAS_conditions Set Conditions EAS_product 6-Bromoisochroman (Major Product) EAS_conditions->EAS_product Reaction FR_conditions Non-polar Solvent (e.g., CCl4) Reflux FR_reagent->FR_conditions Set Conditions FR_product 1-Bromoisochroman (Major Product) FR_conditions->FR_product Reaction

Caption: Workflow for achieving regioselective bromination of isochroman.

Factors Influencing Regioselectivity

G cluster_outcomes Primary Outcomes center Regioselectivity of Isochroman Bromination aromatic Aromatic Substitution (C6, C8) center->aromatic Electrophilic Conditions heterocyclic Heterocyclic Substitution (C1, C4) center->heterocyclic Free-Radical Conditions reagent Brominating Agent (NBS, Br2, etc.) reagent->center solvent Solvent Polarity (Polar vs. Non-polar) solvent->center temperature Reaction Temperature (Low vs. High) temperature->center catalyst Catalyst / Initiator (Lewis Acid vs. Radical) catalyst->center

Caption: Key factors influencing the regioselectivity of isochroman bromination.

References

Isochroman Synthesis Cyclization Step: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isochroman synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the critical cyclization step. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyclization step in isochroman synthesis?

A1: The most prevalent methods involve the acid-catalyzed cyclization of β-arylethyl alcohols with carbonyl compounds, known as the Oxa-Pictet-Spengler reaction.[1][2] Other significant methods include intramolecular hydroalkoxylation of alkenols, transition-metal-catalyzed C-H activation, and various cascade reactions.[3][4] The choice of method often depends on the desired substitution pattern and the functional group tolerance of the starting materials.[5][6]

Q2: My Oxa-Pictet-Spengler reaction is giving a low yield. What are the primary factors to investigate?

A2: Low yields in Oxa-Pictet-Spengler reactions are a common issue. Key factors to troubleshoot include:

  • Catalyst Activity: Ensure the acid catalyst (e.g., TFA, TfOH, BF₃·OEt₂) is fresh and anhydrous. Catalyst choice can be critical; what works for one substrate may be inefficient for another.[7]

  • Reaction Conditions: High temperatures and prolonged reaction times can lead to decomposition or side-product formation.[7] Conversely, insufficient heat may lead to an incomplete reaction. Systematic optimization of temperature and time is recommended.[8]

  • Substrate Reactivity: The electronic nature of the β-arylethyl alcohol is crucial. Electron-donating groups on the aromatic ring enhance its nucleophilicity and generally lead to higher yields and milder reaction conditions.[9] Substrates with electron-withdrawing groups are often more challenging.[5]

  • Aldehyde/Ketone Stability: Aliphatic and enolizable aldehydes can be unstable and prone to self-condensation, reducing their availability for the desired cyclization.[5][10] Using aldehyde surrogates like epoxides can sometimes circumvent this issue.[5][6]

Q3: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

A3: Side product formation often competes with the desired cyclization. Common issues include:

  • Dimerization/Oligomerization: This is particularly problematic in reactions that are not performed under high-dilution conditions, where intermolecular reactions can compete with the desired intramolecular cyclization.[11]

  • Overoxidation: In some newer methods involving photocatalysis, the desired isochroman product can be susceptible to overoxidation, especially at doubly benzylic positions.[12]

  • Competing Reactions: For substrates with multiple nucleophilic sites or reactive functional groups, alternative cyclization pathways or side reactions can occur. Careful selection of protecting groups and reaction conditions is necessary to favor the desired pathway.

  • Decomposition: Starting materials or the final product may be unstable under the strong acidic conditions or high temperatures often employed, leading to a complex mixture.[13] Running control experiments to test the stability of your compounds can be informative.[14]

Q4: How do I choose the right solvent for my cyclization reaction?

A4: Solvent choice can significantly impact reaction efficiency.

  • For traditional acid-catalyzed reactions, chlorinated solvents like dichloromethane (DCM) or non-coordinating solvents like toluene are common.[11]

  • Recent studies have highlighted the unique role of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent that can promote the reaction and expand its scope, even for less reactive substrates.[5][6]

  • In some catalytic systems, such as those using lanthanide triflates, room temperature ionic liquids (RTILs) have been shown to enhance catalyst activity.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most frequent challenges. The following workflow and table can help systematically diagnose the problem.

G start Low / No Yield sub_purity Check Starting Material Purity start->sub_purity Is purity confirmed? cat_activity Verify Catalyst Activity & Loading start->cat_activity Is catalyst active? conditions Optimize Reaction Conditions start->conditions Are conditions optimized? analysis Analyze Crude Mixture (TLC, LC-MS) start->analysis What does crude look like? sub_purity_sol Solution: Re-purify starting materials. Ensure they are anhydrous. sub_purity->sub_purity_sol cat_activity_sol Solution: Use fresh catalyst. Screen different acid catalysts (Brønsted vs. Lewis). Vary loading. cat_activity->cat_activity_sol conditions_sol Solution: Systematically vary temperature, concentration, and reaction time. conditions->conditions_sol analysis_sol Observation: Starting material unchanged? -> Increase temp/time. Complex mixture? -> Milder conditions. Side product formed? -> Identify it. analysis->analysis_sol

Caption: Troubleshooting workflow for low yield cyclization.

Potential Cause Recommended Action Rationale
Inactive Catalyst Use a fresh batch of acid catalyst. If using a Lewis acid, ensure it is not hydrolyzed. Consider screening other catalysts (e.g., TfOH, TsOH, BF₃·OEt₂).Acid catalysts, especially Lewis acids, can be deactivated by trace amounts of water. Different substrates may have different optimal catalysts.[7][13]
Poor Substrate Reactivity Check the electronic properties of the β-arylethanol. If electron-withdrawing groups are present, stronger acids or higher temperatures may be required.The cyclization is an electrophilic aromatic substitution; electron-donating groups on the aryl ring accelerate the reaction.[5][9]
Sub-optimal Conditions Systematically vary temperature, solvent, and reactant concentrations. High-dilution techniques may be necessary to favor intramolecular cyclization.[11]Temperature can significantly affect reaction rates and side product formation. Concentration is key to minimizing intermolecular side reactions like dimerization.[8][11]
Reagent Instability Check the stability of the aldehyde or ketone under the reaction conditions. Consider using an aldehyde surrogate like an epoxide or acetal.Many aldehydes, particularly aliphatic ones, are prone to self-condensation or decomposition in acidic media, reducing the effective concentration for the main reaction.[5][10]
Issue 2: Formation of Isomeric Products

When using substituted β-arylethanols, cyclization can sometimes occur at different positions on the aromatic ring, leading to regioisomers.

G meta_sub meta-Substituted β-Arylethanol cyclization Acid-Catalyzed Cyclization meta_sub->cyclization ortho_para Ortho/Para Director (EDG) cyclization->ortho_para If R is... meta_dir Meta Director (EWG) cyclization->meta_dir If R is... product_A Major Product (para-cyclization) ortho_para->product_A product_B Minor Product (ortho-cyclization) ortho_para->product_B Steric hindrance can influence ratio product_C Single Product Expected meta_dir->product_C

Caption: Regioselectivity in the cyclization of meta-substituted phenols.

Factor Influence on Regioselectivity Troubleshooting Strategy
Electronic Effects Electron-donating groups (EDGs) like -OMe or -OH direct the cyclization to the ortho and para positions. The para product often predominates unless sterically hindered.If a mixture is obtained, separation by column chromatography is the most common solution.[15] Modifying the directing group or reaction conditions may alter the ratio, but complete selectivity can be difficult to achieve.
Steric Hindrance Bulky substituents on the aromatic ring or on the alcohol side-chain can disfavor cyclization at the sterically congested ortho position, increasing the proportion of the para isomer.If the ortho isomer is desired, a less bulky aldehyde/ketone or a different catalyst system might be explored.
Catalyst Choice The size and nature of the acid catalyst can sometimes influence the ortho/para ratio by coordinating with directing groups on the substrate.Screen different Brønsted and Lewis acids to see if the isomeric ratio can be improved.

Key Experimental Protocols

Protocol 1: General Procedure for Oxa-Pictet-Spengler Cyclization

This protocol is a representative example for the acid-catalyzed synthesis of an isochroman from a β-phenylethanol and an aldehyde.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the β-phenylethanol derivative (1.0 equiv) and a suitable anhydrous solvent (e.g., Dichloromethane, 0.1 M concentration).

  • Reagent Addition: Add the aldehyde or ketone (1.1 - 1.5 equiv) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add the acid catalyst (e.g., Trifluoroacetic acid, 1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature or heat as required (monitor by TLC). Stir for the time determined during optimization (typically 1-24 hours).

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with the reaction solvent (e.g., DCM, 3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure isochroman product.[15]

Protocol 2: Purification by Flash Column Chromatography

Effective purification is critical for obtaining the final isochroman product free of starting materials and byproducts.

  • Solvent System Selection: Dissolve a small amount of the crude product in a solvent like DCM and spot it on a TLC plate. Develop the plate using various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system provides good separation between the product and impurities, with a target Rf value of ~0.3 for the product.[15]

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column, avoiding air bubbles. Add a layer of sand on top.

  • Loading: Dissolve the crude product in a minimal amount of the reaction solvent or adsorb it onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the column.[15]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified isochroman.[15]

References

Technical Support Center: Purification of 7-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering challenges with the purity of 7-Bromoisochroman preparations. Below you will find frequently asked questions and a troubleshooting guide to address common impurity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: Impurities in this compound preparations most commonly originate from the synthetic route, which typically involves the acid-catalyzed cyclization of 2-(3-bromophenyl)ethanol with a formaldehyde source (e.g., paraformaldehyde). Potential impurities include:

  • Unreacted Starting Material: Residual 2-(3-bromophenyl)ethanol.

  • Over-alkylation/Side-products from Cyclization: Formation of dimeric or polymeric ethers from the reaction of the starting alcohol with formaldehyde.

  • Isomeric Impurities: Depending on the purity of the starting material, trace amounts of other brominated isochroman isomers (e.g., 5-Bromoisochroman) could be present.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, and any remaining acid catalyst.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Flash Column Chromatography: Highly effective for separating the desired product from unreacted starting materials and polar byproducts.

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid crude product to obtain high-purity this compound.

  • Vacuum Distillation: Suitable for removing volatile impurities and solvents.

Q3: How can I monitor the purity of my this compound sample during purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the purification. It allows for a quick assessment of the number of components in a mixture and helps in optimizing the solvent system for column chromatography. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for a more definitive purity assessment and structural confirmation.

Q4: What is a typical Rf value for this compound on a TLC plate?

A4: The Rf value is highly dependent on the solvent system used. For a typical normal-phase silica gel TLC plate, a solvent system of ethyl acetate in hexanes (e.g., 10-20% ethyl acetate) will generally give a good separation. In such a system, this compound, being moderately polar, would be expected to have an Rf value in the range of 0.3 - 0.5.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield After Purification Product loss during column chromatography.- Ensure the column is not overloaded. - Use a well-optimized solvent system to ensure good separation and elution. - Collect smaller fractions to avoid mixing with impurities.
Product loss during recrystallization.- Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. - Avoid using an excessive amount of solvent. - Ensure slow cooling to allow for proper crystal formation.
Persistent Impurity Peak in NMR/GC-MS Co-eluting impurity during column chromatography.- Adjust the polarity of the eluent; a shallower gradient or an isocratic elution might improve separation. - Consider using a different stationary phase for chromatography (e.g., alumina).
Impurity has similar solubility to the product.- Attempt recrystallization from a different solvent system. - If the impurity is a minor component, a second column chromatography step on the recrystallized material may be necessary.
Oily Product Instead of Solid Presence of residual solvent or low-melting impurities.- Dry the product under high vacuum for an extended period. - Purify by flash column chromatography to remove impurities that may be inhibiting crystallization.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on established chemical principles for isochroman synthesis.

Materials:

  • 2-(3-bromophenyl)ethanol

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-(3-bromophenyl)ethanol (1.0 eq) in dichloromethane, add paraformaldehyde (1.5 eq).

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure this compound and concentrate under reduced pressure to yield the purified product.

Data Summary

The following table summarizes typical analytical data for this compound.

Analytical Technique Parameter Expected Value/Observation
TLC (15% EtOAc in Hexanes) Rf Value~ 0.4
¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm)Aromatic protons, benzylic protons, and aliphatic protons in characteristic regions.
GC-MS Retention TimeDependent on column and conditions.
Mass Spectrum (m/z)Molecular ion peak corresponding to C₉H₉BrO.
Purity (Post-Purification) By GC or qNMR> 98%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Final Analysis start Start: 2-(3-bromophenyl)ethanol + Paraformaldehyde reaction Acid-catalyzed Cyclization (TFA, DCM) start->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup crude Crude this compound workup->crude chromatography Flash Column Chromatography crude->chromatography analysis TLC/GC-MS Analysis of Fractions chromatography->analysis pure_product Pure this compound analysis->pure_product final_qc Purity and Structural Confirmation (NMR, GC-MS) pure_product->final_qc

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic cluster_check Initial Purity Assessment cluster_pathways Purification Pathways cluster_outcome Outcome start Impure this compound (Post-Synthesis) check_tlc Analyze by TLC start->check_tlc check_nmr Analyze by ¹H NMR start->check_nmr path_chrom Flash Column Chromatography check_tlc->path_chrom Multiple spots path_recryst Recrystallization check_nmr->path_recryst Slightly impure solid success Pure Product (>98%) path_chrom->success failure Still Impure path_chrom->failure Co-elution path_recryst->success path_recryst->failure Similar solubility failure->path_chrom Re-purify with different method failure->path_recryst Re-purify with different method

Caption: Troubleshooting logic for the purification of this compound.

Preventing over-bromination in isochroman synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-bromination during isochroman synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the benzylic bromination step of isochroman synthesis, a crucial stage where over-bromination can occur.

Issue Potential Cause Recommended Solution
Low yield of desired mono-brominated product and significant formation of di-brominated byproduct. Excess of brominating agent: Using a stoichiometric excess of N-Bromosuccinimide (NBS) can lead to a higher concentration of bromine radicals, promoting a second bromination.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS relative to the starting material. Consider adding the NBS portionwise to maintain a low concentration throughout the reaction.
High reaction temperature: Elevated temperatures increase the reaction rate, but can also decrease selectivity, favoring over-bromination.Maintain a moderate and constant reaction temperature. For many benzylic brominations, refluxing in a solvent like carbon tetrachloride or acetonitrile is common, but careful monitoring is crucial.
High concentration of bromine: A high localized concentration of molecular bromine (Br₂) can lead to competing ionic reactions and over-bromination.Use NBS as the bromine source, as it generates Br₂ in situ at a low and controlled concentration. Ensure the reaction mixture is well-stirred to prevent localized high concentrations of reagents.
Inappropriate solvent: The choice of solvent can influence the reaction's selectivity.Non-polar solvents like carbon tetrachloride (though its use is declining due to toxicity) or cyclohexane are often used. Acetonitrile can also be a suitable solvent.[1]
Formation of aromatic bromination byproducts. Presence of Brønsted acids: Acidic conditions can promote electrophilic aromatic substitution on the benzene ring, competing with the desired radical benzylic bromination.Use radical initiators like AIBN (2,2'-azobis(2-methylpropionitrile)) or benzoyl peroxide under neutral conditions. The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of catalytic ZrCl₄ has been shown to prevent competing aromatic bromination.[2]
Reaction does not go to completion, leaving unreacted starting material. Inactive radical initiator: The radical initiator may have decomposed or is not present in a sufficient amount.Use a fresh batch of the radical initiator. A small increase in the amount of initiator may be necessary.
Insufficient reaction time: The reaction may not have had enough time to complete at the chosen temperature.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material persists, extend the reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-bromination in the synthesis of isochroman precursors?

A1: Over-bromination, the formation of di- or tri-brominated products at the benzylic position, is primarily caused by a lack of control over the concentration of bromine radicals during the Wohl-Ziegler reaction.[2] Using an excess of the brominating agent, such as N-Bromosuccinimide (NBS), or employing harsh reaction conditions like high temperatures can lead to a "feeding frenzy" of bromide radicals, resulting in multiple substitutions on the benzylic carbon.[2]

Q2: How can I selectively achieve mono-bromination at the benzylic position?

A2: Achieving selective mono-bromination requires careful control of the reaction conditions. Key strategies include:

  • Stoichiometry Control: Use a slight molar excess of the substrate relative to the brominating agent, or use the brominating agent as the limiting reagent (typically 1.0-1.1 equivalents).[2]

  • Slow Addition: Add the brominating agent (e.g., NBS) slowly or in portions to the reaction mixture. This helps to maintain a low and steady concentration of bromine, minimizing the chance of a second bromination event.

  • Temperature Management: Lowering the reaction temperature can increase selectivity for mono-bromination, although it may also decrease the reaction rate.

  • Choice of Reagent: N-Bromosuccinimide (NBS) is a preferred reagent because it generates molecular bromine (Br₂) in situ at a low concentration, which favors the desired radical substitution pathway over competing reactions.[3][4][5]

Q3: Are there alternative brominating agents to NBS that offer better selectivity?

A3: Yes, for certain substrates, other reagents may offer improved selectivity. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) used with a catalytic amount of ZrCl₄ has been reported to be effective in preventing the competing bromination of the aromatic ring.[2]

Q4: What is the role of the radical initiator in preventing over-bromination?

A4: The radical initiator (e.g., AIBN or benzoyl peroxide) is crucial for initiating the radical chain reaction at a controlled rate. By using a suitable amount of initiator and controlling the temperature, you can maintain a steady but low concentration of bromine radicals, which is key to achieving mono-bromination selectivity.

Q5: How do I monitor the progress of the bromination reaction to avoid over-bromination?

A5: Monitoring the reaction is essential. You can use techniques like Thin Layer Chromatography (TLC) to track the consumption of the starting material and the appearance of the mono-brominated product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the ratio of mono- to di-brominated products, allowing you to stop the reaction at the optimal time.

Data Presentation

Substrate Brominating Agent Initiator/Catalyst Solvent Temp (°C) Time (h) Mono-bromide Yield (%) Di-bromide Yield (%) Reference
TolueneNBS (1.1 eq)AIBNCCl₄7715815[6]
TolueneBBr₃ (1.2 eq)-CCl₄RT2850[6]
4-NitrotolueneNBS (1.1 eq)AIBNCCl₄773725[2]
2,6-DichlorotolueneBr₂ (in situ)405nm LEDMeCN250.258810[7]
p-MethoxytolueneBrCCl₃ (4 eq)UV light (254 nm)Neat250.591 (adduct)-[8][9]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-bromination of a Toluene Derivative using NBS

This protocol is a general guideline for the selective benzylic mono-bromination of a toluene derivative, a common precursor structure for isochroman synthesis.

Materials:

  • Substituted Toluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.05 eq)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted toluene and the solvent (CCl₄ or MeCN).

  • Add NBS and AIBN to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-brominated product.

Protocol 2: Synthesis of Isochroman via Benzylic Bromination and Intramolecular Cyclization

This protocol outlines a potential pathway to an isochroman, starting from a 2-(o-tolyl)ethanol derivative.

Step 1: Benzylic Bromination

  • Follow the general procedure outlined in Protocol 1 using a 2-(o-tolyl)ethanol derivative as the starting material. Careful control of stoichiometry and temperature is critical to favor the formation of the mono-brominated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the purified mono-brominated product from Step 1 in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to the solution.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude isochroman product by column chromatography.

Mandatory Visualization

Over_Bromination_Pathway cluster_desired Desired Pathway cluster_undesired Over-bromination Pathway Start Benzylic Substrate (e.g., Substituted Toluene) Mono_Radical Benzylic Radical Start->Mono_Radical H abstraction by Br• Mono_Bromide Desired Mono-brominated Product Mono_Radical->Mono_Bromide + Br₂ (from NBS + HBr) Di_Radical Brominated Benzylic Radical Mono_Bromide->Di_Radical H abstraction by Br• (favored by excess Br• or high temp) Di_Bromide Over-brominated Byproduct Di_Radical->Di_Bromide + Br₂ NBS NBS + Initiator Br_Radical NBS->Br_Radical Initiation

Caption: Competing pathways in benzylic bromination.

Troubleshooting_Workflow Start Over-bromination Observed Check_Stoichiometry Verify Stoichiometry (NBS ≤ 1.1 eq) Start->Check_Stoichiometry Check_Temp Monitor Reaction Temperature Check_Stoichiometry->Check_Temp Correct Adjust_Stoichiometry Reduce NBS amount or add portionwise Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Reagents Check Reagent Purity (fresh NBS & initiator) Check_Temp->Check_Reagents Optimal Adjust_Temp Lower reaction temperature Check_Temp->Adjust_Temp Too High Replace_Reagents Use fresh, pure reagents Check_Reagents->Replace_Reagents Impure/Old Success Selective Mono-bromination Achieved Check_Reagents->Success Pure/Fresh Adjust_Stoichiometry->Success Adjust_Temp->Success Replace_Reagents->Success

Caption: Troubleshooting workflow for over-bromination.

References

Improving the stability of 7-Bromoisochroman in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 7-Bromoisochroman in solution during their experiments. The information provided is based on established chemical principles and data from structurally similar compounds, as specific experimental data for this compound is limited. Experimental verification is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily:

  • pH of the solution: Both acidic and basic conditions can potentially lead to the degradation of the molecule.[1][2]

  • Solvent composition: The polarity and protic nature of the solvent can impact stability.

  • Exposure to light: Like many organic molecules, this compound may be susceptible to photodegradation.[3][4]

  • Temperature: Higher temperatures typically accelerate degradation reactions.

  • Presence of oxidizing agents: The molecule may be sensitive to oxidation.[5]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which includes a bromo-aromatic ring and an isochroman core, the following degradation pathways are plausible:

  • Hydrolysis: The ether linkage in the isochroman ring and the carbon-bromine bond could be susceptible to hydrolysis, especially under strong acidic or basic conditions.[4][6]

  • Oxidation: The benzylic ether is a potential site for oxidation.[5]

  • Dehydrohalogenation: Under basic conditions, elimination of HBr to form an alkene is a possible reaction for haloalkanes.[6]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles by storing in aliquots.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in an aqueous buffer.
Possible Cause Troubleshooting Step Rationale
Unfavorable pH Determine the pH of your buffer. If it is highly acidic or basic, consider adjusting it to a more neutral pH range (6-8).Extreme pH can catalyze the hydrolysis of the ether linkage or the carbon-bromine bond.[1][2]
Presence of Nucleophiles If the buffer contains strong nucleophiles, they may react with the compound. Consider using a non-nucleophilic buffer.Haloalkanes can undergo nucleophilic substitution reactions.[6]
Microbial Contamination If the buffer is not sterile, microbial growth could lead to degradation. Use a sterile-filtered buffer and consider adding a bacteriostatic agent like sodium azide (if compatible with your experiment).Microorganisms can produce enzymes that may degrade the compound.[5]
Issue 2: Inconsistent results or loss of activity over time in an organic solvent.
Possible Cause Troubleshooting Step Rationale
Solvent Instability Ensure the solvent is of high purity and free of peroxides (especially for ethers like THF or dioxane). Use freshly opened anhydrous solvents when possible.Peroxides can initiate radical reactions, leading to degradation.
Photodegradation Protect the solution from light at all times by working in a dimly lit area and using opaque or amber containers.Aromatic and halogenated compounds can be susceptible to degradation upon exposure to UV or visible light.[3][4]
Air Oxidation Purge the solution with an inert gas (N2 or Ar) before sealing and storing to remove dissolved oxygen.The benzylic ether moiety could be prone to oxidation by atmospheric oxygen.

Data Presentation

Table 1: Predicted Solubility Profile of this compound

Solvent TypeExamplesPredicted SolubilityRationale
Polar AproticDMSO, DMF, AcetoneGoodCan engage in dipole-dipole interactions.[7]
Polar ProticMethanol, EthanolModerateThe ether oxygen can act as a hydrogen bond acceptor.[7]
Non-PolarHexane, TolueneLimitedThe molecule has significant polarity due to the oxygen and bromine atoms.[7]
AqueousWater, BuffersLowThe hydrophobic aromatic ring and alkyl chain limit water solubility.[7]

Table 2: Summary of Potential Degradation Pathways and Influencing Factors

Degradation PathwayKey Structural FeaturePrimary Influencing FactorsPotential Products
Hydrolysis Ether linkage, C-Br bondExtreme pH (acidic or basic), TemperatureRing-opened products, 7-Hydroxyisochroman
Oxidation Benzylic etherPresence of O2, Light, Metal ionsOxidized derivatives at the benzylic position
Photodegradation Aromatic ring, C-Br bondExposure to UV/visible lightRadical species, rearranged products
Dehydrohalogenation C-Br bond and adjacent C-HStrong basesIsochromene derivative

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Key Stability Liabilities

This protocol is designed to intentionally degrade the this compound under various stress conditions to identify its primary degradation pathways.

1. Materials:

  • This compound
  • Acetonitrile (ACN) or another suitable organic solvent
  • Methanol (MeOH)
  • Deionized water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H2O2)
  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in ACN or MeOH at a concentration of 1 mg/mL.

3. Stress Conditions (perform each in a separate vial):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H2O2.
  • Thermal Stress: Heat 1 mL of the stock solution at 60°C.
  • Photolytic Stress: Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm or 365 nm) or direct sunlight.
  • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

4. Time Points and Analysis:

  • Analyze the samples by HPLC/UPLC at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
  • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks (degradants).
  • If using a mass spectrometer, identify the mass of the degradants to help elucidate the degradation pathway.

5. Data Interpretation:

  • Compare the percentage of degradation under each stress condition to identify the primary stability liabilities. For example, if significant degradation is only observed under basic conditions, the compound is likely most susceptible to base-catalyzed hydrolysis or dehydrohalogenation.

Visualizations

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH) stock->base Aliquot oxid Oxidation (3% H2O2) stock->oxid Aliquot thermal Thermal Stress (60°C) stock->thermal Aliquot photo Photolytic Stress (UV/Light) stock->photo Aliquot control Control (Room Temp, Dark) stock->control Aliquot hplc HPLC/UPLC-MS Analysis (t = 0, 2, 4, 8, 24h) acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc control->hplc pathways Identify Degradation Pathways hplc->pathways stability Determine Stability Profile pathways->stability

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways Potential Degradation Pathways of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products compound This compound in Solution ph Extreme pH compound->ph light Light Exposure compound->light oxidants Oxidizing Agents compound->oxidants base_cond Strong Base compound->base_cond hydrolysis Hydrolysis Products (e.g., ring-opened diol) ph->hydrolysis photo_prod Photodegradation Products light->photo_prod oxid_prod Oxidized Products oxidants->oxid_prod elimination Elimination Product (Isochromene derivative) base_cond->elimination

Caption: Logical relationships of potential degradation pathways for this compound.

References

Technical Support Center: Scale-up Synthesis of 7-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Bromoisochroman. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this important chemical intermediate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction. Each problem is presented with potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Question: My reaction is yielding very little or no this compound. What are the possible causes and how can I improve the yield?

Answer: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is essential.

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material, 2-(3-bromophenyl)ethanol, is still present, consider extending the reaction time or moderately increasing the reaction temperature.
Decomposition of Starting Material or Product The acidic conditions of the oxa-Pictet-Spengler reaction can sometimes lead to decomposition. Ensure the reaction temperature is not excessively high. A gradual addition of the acid catalyst might be beneficial.
Issues with Formaldehyde Source Paraformaldehyde can vary in reactivity depending on its age and quality. Use a fresh, high-quality source of paraformaldehyde. Depolymerization of paraformaldehyde to formaldehyde is crucial for the reaction.
Suboptimal Acid Catalyst Concentration The concentration of the acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid) is critical. Too little may result in an incomplete reaction, while too much can promote side reactions or decomposition. Perform small-scale experiments to optimize the catalyst loading.
Product Loss During Workup This compound may have some solubility in the aqueous phase, or it could be volatile. Ensure thorough extraction from the aqueous layer and be cautious during solvent removal under reduced pressure.
Issue 2: Formation of Significant Side Products

Question: My reaction is producing a significant amount of impurities alongside the desired this compound. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge during scale-up. Understanding the potential side reactions is key to mitigating them.

Potential Side ProductFormation PathwayMitigation Strategy
Polymeric material Excess formaldehyde can polymerize under acidic conditions.Use a stoichiometric amount of paraformaldehyde relative to the 2-(3-bromophenyl)ethanol. Control the reaction temperature to minimize polymerization.
Bis-ether formation Reaction of the starting alcohol with the product or another alcohol molecule.Ensure a controlled addition of the formaldehyde source to maintain a low concentration of the reactive intermediate.
Over-bromination or rearrangement Although less common in this specific synthesis, harsh acidic conditions and high temperatures can potentially lead to unwanted aromatic substitution or rearrangement.Maintain a moderate reaction temperature and use the optimal amount of acid catalyst.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and purification of this compound.

Q1: What is the recommended synthetic route for the scale-up of this compound?

A1: The most common and scalable route for the synthesis of this compound is the oxa-Pictet-Spengler reaction. This involves the acid-catalyzed cyclization of 2-(3-bromophenyl)ethanol with a formaldehyde source, such as paraformaldehyde.

Q2: What are the critical parameters to control during the oxa-Pictet-Spengler reaction for this compound synthesis?

A2: The critical parameters to control are:

  • Temperature: To prevent side reactions and decomposition.

  • Concentration of reactants and catalyst: To ensure optimal reaction kinetics and minimize byproduct formation.

  • Purity of starting materials: Impurities in 2-(3-bromophenyl)ethanol or the formaldehyde source can negatively impact the reaction.

Q3: How can I effectively purify this compound on a large scale?

A3: For large-scale purification, flash column chromatography on silica gel is a common method. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The ideal solvent system should provide a good separation of the product from any unreacted starting material and side products. Recrystallization from a suitable solvent system can also be explored for final purification.

A4: A color change can indicate the formation of minor impurities or decomposition products, which can become more apparent at a larger scale due to longer reaction times or localized heating. It is advisable to take a small sample for TLC or LC-MS analysis to identify any new spots. If the product purity is significantly affected, re-optimization of the reaction conditions may be necessary.

Experimental Protocols

Synthesis of this compound via Oxa-Pictet–Spengler Reaction

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • 2-(3-Bromophenyl)ethanol

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Dichloromethane

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of 2-(3-bromophenyl)ethanol in dichloromethane, add paraformaldehyde.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis start Start: 2-(3-bromophenyl)ethanol & Paraformaldehyde in DCM reaction Oxa-Pictet-Spengler Reaction (HCl catalyst, 0°C to RT) start->reaction workup Aqueous Workup (Quench, Extraction, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present complete Reaction Complete check_completion->complete No Starting Material optimize_conditions Optimize Reaction: - Increase Time - Increase Temperature incomplete->optimize_conditions check_workup Investigate Workup Procedure complete->check_workup end Yield Improved optimize_conditions->end product_loss Product Loss During Workup? check_workup->product_loss no_loss No Significant Loss product_loss->no_loss No optimize_workup Optimize Workup: - Thorough Extraction - Careful Solvent Removal product_loss->optimize_workup Yes check_purity Check Starting Material Purity no_loss->check_purity optimize_workup->end impure_sm Impure Starting Material? check_purity->impure_sm purify_sm Purify Starting Materials impure_sm->purify_sm Yes impure_sm->end No purify_sm->end

Caption: A decision tree for troubleshooting low yield issues.

Technical Support Center: 7-Bromoisochroman Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of 7-Bromoisochroman.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound synthesis?

A1: While specific impurities depend on the synthetic route, they generally originate from unreacted starting materials, byproducts of the reaction, or subsequent degradation. For isochroman-type structures, potential impurities can include residual starting materials and over-oxidized byproducts such as carboxylic acids.[1] The choice of reagents, like the chlorinating agent in related syntheses, can significantly influence the impurity profile.[2]

Q2: What is the most suitable analytical method for determining the purity of this compound?

A2: The optimal method depends on the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC) is highly effective for quantitative purity assessment and separating non-volatile or thermally labile impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information, which is crucial for identifying unknown impurities and confirming the structure of the main compound.[4][5]

Q3: What is a typical acceptable purity level for this compound?

A3: Commercially available this compound is often supplied at a purity of 98% or higher.[6] For pharmaceutical applications, required purity levels can be much higher and must be established based on regulatory guidelines.

Q4: How can I monitor the purification process in real-time?

A4: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective tool for monitoring the progress of purification, such as during column chromatography.[1] It helps in assessing the purity of fractions and the crude material before committing to more extensive analysis.[1]

Analytical Methodologies & Troubleshooting Guides

Below are detailed protocols and troubleshooting guides for the most common analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for purity determination due to its high resolution and quantitative accuracy.

This protocol is a general starting point for the analysis of brominated aromatic compounds and should be optimized for your specific instrument and sample.

  • Instrumentation:

    • An HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Chromatographic Conditions (Starting Point):

    • Column: A reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is a common choice.[7]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.05-0.1% trifluoroacetic acid (TFA) or formic acid.[7]

    • Gradient: Start with a higher percentage of water and ramp up the acetonitrile concentration (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 25-30 °C.[3][7]

    • Detection Wavelength: 220 nm or another wavelength determined by the UV spectrum of this compound.[3]

    • Injection Volume: 5-10 µL.[3][7]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Comparison of Chiral Stationary Phases for Potential Enantiomeric Separation of Chromanol Derivatives. (Note: This data for related compounds provides a starting point for developing a chiral separation method for this compound if required.)

Chiral Stationary Phase (CSP)Typical Mobile Phase(+) Enantiomer Retention Time (min)(-) Enantiomer Retention Time (min)Resolution (Rs)Selectivity (α)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10, v/v)8.510.2> 1.5~ 1.2
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (85:15, v/v)7.99.8> 2.0~ 1.3
Cellulose tris(4-methylbenzoate)Heptane / 2-Propanol (95:5, v/v)12.114.5> 1.5~ 1.2

Data adapted from established protocols for analogous compounds. Actual retention times and resolution may vary.[3]

Problem: Shifting Retention Times

  • Possible Causes:

    • System Leaks: Check for leaks in fittings, pump seals, and injector seals.

    • Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile solvent.

    • Column Temperature: Fluctuations in column temperature can affect retention.

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

  • Solutions:

    • Systematically check and tighten all fittings.

    • Replace worn pump seals.

    • Always prepare fresh mobile phase and keep solvent bottles capped.

    • Use a column oven to maintain a stable temperature.

    • Ensure the column is fully equilibrated before starting the analytical run.

Problem: Inaccurate Purity Results or "Impure" Peak Flags

  • Possible Causes:

    • Co-elution: An impurity may be hidden under the main peak.[8]

    • Detector Settings: An inappropriate scan range or high baseline noise can lead to false positives in peak purity calculations.[8]

    • Poor Integration: Incorrect integration parameters can lead to inaccurate area calculations.

  • Solutions:

    • Method Optimization: Adjust the mobile phase, gradient, or column selection to improve separation.[8]

    • Orthogonal Methods: Use a complementary technique like LC-MS to confirm peak identity and purity.[8]

    • Manual Review: Always manually inspect spectral plots from a photodiode array (PDA) detector. Variations at the peak's leading or trailing edges can indicate co-elution, even if the purity angle is acceptable.[8]

    • Optimize Detector Settings: Select a narrower, more appropriate UV scan range to reduce noise.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities that may not be easily detected by HPLC.

  • Instrumentation:

    • A GC system coupled to a Mass Spectrometer (MS) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.[2]

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[2] This program should be optimized based on the volatility of expected impurities.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Scan Range: m/z 40-350.[2]

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a volatile, anhydrous solvent like dichloromethane or ethyl acetate.[2]

  • Data Analysis:

    • Determine purity by calculating the area percentage of the main peak.[2]

    • Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST, Wiley).[2]

Problem: Multiple peaks with similar retention times.

  • Possible Cause: Presence of positional isomers. Bromination on an aromatic ring can sometimes lead to the formation of isomers which may have very similar boiling points and chromatographic behavior.[4]

  • Solutions:

    • Optimize GC Program: Use a slower temperature ramp to improve separation.

    • Change Column: Switch to a column with a different polarity to alter selectivity.

    • Confirm with NMR: Use ¹H NMR to confirm the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and can be used for quantitative analysis (qNMR) with an internal standard. It is essential for confirming the identity of this compound and characterizing unknown impurities.

  • Instrumentation:

    • 400 MHz or 500 MHz NMR spectrometer.[5]

  • Sample Preparation:

    • Dissolve 10-20 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra. Other experiments like DEPT, COSY, and HSQC can be run to aid in full structural confirmation.

  • Data Analysis:

    • Analyze chemical shifts and coupling constants to confirm the structure. The bromine substituent will have a deshielding effect on the aromatic ring protons and carbons.[5]

    • Purity can be estimated by comparing the integration of signals from the compound to those of known impurities or a calibrated internal standard.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a 7-Bromo-Substituted Chroman Scaffold. (Note: This data for a related structure helps in predicting the spectrum of this compound.)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-1 / C-1~4.7 / ~70Varies with structure
H-3 / C-3~3.8 / ~65Varies with structure
H-4 / C-4~2.9 / ~25Varies with structure
Aromatic H/C6.8 - 7.5115 - 155

Predicted values are based on the analysis of structurally related compounds like 7-Bromochroman-3-ol.[5] The bromine atom is expected to cause a downfield shift for adjacent protons and carbons on the aromatic ring.[5]

Problem: Signal broadening in the spectrum.

  • Possible Cause:

    • Quadrupolar Relaxation: The bromine atom has two NMR active quadrupolar nuclei (⁷⁹Br and ⁸¹Br), which can cause broadening of adjacent carbon signals.[9]

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Sample Concentration: Too high a concentration can lead to viscosity-related broadening.

  • Solutions:

    • Signal broadening due to the bromine itself is inherent to the molecule.

    • Filter the sample through a small plug of celite or silica to remove particulate or paramagnetic impurities.

    • Prepare a more dilute sample for analysis.

Visual Workflow and Logic Diagrams

Diagram 1: General Workflow for Purity Assessment

cluster_start Start cluster_qualitative Qualitative Screening cluster_primary Primary Quantitative Analysis cluster_confirmation Confirmation & Identification cluster_end Finish Sample Receive This compound Sample TLC TLC Screening for Gross Impurities Sample->TLC HPLC HPLC-UV (Area % Purity) TLC->HPLC GCMS GC-MS for Volatile Impurities HPLC->GCMS If volatiles suspected NMR NMR for Structural Confirmation HPLC->NMR If structure needs confirmation Report Final Purity Report HPLC->Report GCMS->Report NMR->Report Start Peak flagged as 'impure' by software Manual Manually inspect spectral plot (PDA) Start->Manual Variation Is there spectral variation across peak? Manual->Variation Optimize Optimize Separation: - Change gradient - Try new column Variation->Optimize Yes Noise Check for high baseline noise or inappropriate settings Variation->Noise No LCMS Run LC-MS to identify co-eluting species Optimize->LCMS Pure Peak is likely pure. Document findings. LCMS->Pure Adjust Adjust detector settings (e.g., scan range) Noise->Adjust Adjust->Pure Start What is the primary analytical goal? Quant Quantitative Purity (Area %) Start->Quant Struct Structural Confirmation & ID of Unknowns Start->Struct Volatile Screening for Volatile or Thermal Impurities Start->Volatile HPLC Use HPLC Quant->HPLC NMR Use NMR Struct->NMR GCMS Use GC-MS Volatile->GCMS

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 7-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful molecular design and discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for 7-bromoisochroman and its parent compound, isochroman. Due to the limited availability of direct experimental data for this compound, this guide presents predicted spectral data based on established substituent effects, offering a valuable reference for spectral interpretation and characterization.

Comparison of ¹H and ¹³C NMR Spectral Data

The introduction of a bromine atom at the C-7 position of the isochroman scaffold induces notable shifts in the NMR spectra compared to the unsubstituted isochroman. These changes, predicted based on known substituent chemical shift (SCS) effects, are summarized in the tables below. The experimental data for isochroman serves as a baseline for comparison.

Table 1: ¹H NMR Spectral Data Comparison

Proton Assignment Isochroman (Experimental) This compound (Predicted)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
H-14.73~4.73
H-33.91~3.91
H-42.85~2.85
H-57.15~7.25 (ortho to Br)
H-67.19~7.09 (meta to Br)
H-87.08~7.28 (ortho to Br)

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Assignment Isochroman (Experimental) This compound (Predicted)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C-167.8~67.8
C-364.1~64.1
C-428.5~28.5
C-4a134.7~135
C-5126.8~129 (ortho to Br)
C-6126.5~128 (meta to Br)
C-7120.9~118 (ipso to Br)
C-8128.8~131 (ortho to Br)
C-8a132.5~133

Note: Predicted values for this compound are estimated based on the additive effects of a bromine substituent on a benzene ring. Actual experimental values may vary.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for isochroman and its derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

¹H NMR Spectroscopy Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Number of Scans (NS): 8-16 scans are usually sufficient for good signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Acquisition
  • Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency) is suitable.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum to singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width (SW): ~220 ppm

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Perform phase and baseline corrections.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq H1_proc ¹H Data Processing (FT, Phasing, Baseline) H1_acq->H1_proc C13_proc ¹³C Data Processing (FT, Phasing, Baseline) C13_acq->C13_proc H1_analysis ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) H1_proc->H1_analysis C13_analysis ¹³C Spectrum Analysis (Chemical Shift) C13_proc->C13_analysis structure_elucidation Structure Elucidation H1_analysis->structure_elucidation C13_analysis->structure_elucidation

Caption: Workflow for NMR-based structural characterization.

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 7-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel compounds is paramount. 7-Bromoisochroman, a halogenated heterocyclic compound, presents a unique analytical challenge. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for its analysis, supported by detailed experimental protocols and predictive data to facilitate informed methodological choices.

At a Glance: Comparing Analytical Techniques for this compound

The selection of an appropriate analytical technique is crucial for obtaining reliable and comprehensive data. The following table offers a comparative overview of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.

FeatureMass Spectrometry (GC-MS/LC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Fourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Molecular weight, elemental composition (high resolution), fragmentation pattern for structural elucidation, isotopic information (presence of Bromine).[1][2][3]Detailed 3D molecular structure, connectivity of atoms, stereochemistry.Purity assessment, quantification, separation of isomers and impurities.[4]Identification of functional groups present in the molecule.[4]
Sample Requirements Small sample size (microgram to nanogram), requires volatile and thermally stable sample for GC-MS.[2]Larger sample size (milligram), sample must be soluble in deuterated solvents.Small sample size (microgram), sample must be soluble in the mobile phase.[4]Small sample size (milligram), can analyze solids, liquids, and gases.[4]
Sensitivity Very high (picomole to femtomole range).[2][3]Moderate to low, requires higher concentration.High (nanogram to picogram range).Moderate.
Key Advantages for this compound Directly confirms the presence and number of bromine atoms through the characteristic M/M+2 isotopic pattern. Provides fragmentation data for structural confirmation.[1]Unambiguous structure determination.Excellent for purity determination and quantification in a mixture.Quick and non-destructive method to identify key functional groups (e.g., C-O-C ether linkage, aromatic C-H).
Limitations May not distinguish between isomers without chromatographic separation. "Hard" ionization techniques can lead to the absence of a molecular ion peak.[1][3]Less sensitive than MS and HPLC, more expensive instrumentation.Does not provide detailed structural information on its own.[4]Provides limited structural information, not suitable for complex mixture analysis without separation.

In-Depth Analysis with Mass Spectrometry: A Predicted Fragmentation Profile

Due to the absence of publicly available mass spectrometry data for this compound, a predicted fragmentation pattern under Electron Ionization (EI) is presented below. This prediction is based on the fundamental principles of mass spectrometry and the known fragmentation behavior of brominated aromatic compounds.[5][6][7]

The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak cluster due to the two stable isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance.[1] This results in two peaks of almost equal intensity, M+• and (M+2)+•, separated by 2 m/z units.

Predicted Major Fragment Ions for this compound (C9H9BrO):

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
212/214[C9H979BrO]+• / [C9H981BrO]+•Molecular Ion (M+• / (M+2)+•)
133[C9H9O]+Loss of •Br radical from the molecular ion.
105[C8H9]+Loss of •Br and subsequent loss of CO.
77[C6H5]+Fragmentation of the aromatic ring.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic compounds.[8]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, paying close attention to the molecular ion region for the characteristic Br isotopic signature (M/M+2 peaks).

  • Compare the obtained spectrum with a reference library or the predicted fragmentation pattern.

Visualizing the Workflow: Mass Spectrometry Analysis of this compound

The following diagram illustrates the key stages involved in the mass spectrometric analysis of this compound.

MassSpec_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpectrum Mass Spectrum Extraction TIC->MassSpectrum Fragmentation Fragmentation Pattern Analysis MassSpectrum->Fragmentation Identification Compound Identification Fragmentation->Identification

Mass Spectrometry Workflow for this compound Analysis.

Conclusion

Mass spectrometry, particularly when coupled with gas chromatography, stands out as a highly sensitive and specific technique for the analysis of this compound. Its ability to provide molecular weight information and reveal the presence of bromine through its distinct isotopic signature is a significant advantage.[1][2] While NMR spectroscopy is unparalleled for complete structural elucidation, and HPLC is superior for quantification and purity assessment, MS provides a rapid and robust method for initial identification and structural confirmation. The choice of technique will ultimately depend on the specific research question, whether it be definitive structural assignment, purity analysis, or initial characterization. For a comprehensive understanding of this compound, a multi-technique approach is often the most prudent strategy.

References

A Comparative Analysis of the Reactivity of 7-Bromoisochroman and 7-Chloroisochroman in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that dictates the efficiency and viability of a synthetic route. The halogenated isochroman scaffold is a key structural motif in numerous biologically active molecules and natural products. Consequently, understanding the relative reactivity of halogenated isochromans is paramount for the strategic design of synthetic pathways. This guide provides an objective comparison of the reactivity of 7-Bromoisochroman and 7-Chloroisochroman, supported by established principles of organic chemistry and analogous experimental data, to inform substrate selection in drug discovery and development.

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, which directly influences the ease of oxidative addition to the palladium catalyst, the rate-determining step in many cross-coupling catalytic cycles. This fundamental difference in bond strength establishes a general reactivity trend where aryl bromides are typically more reactive than aryl chlorides.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

To illustrate this reactivity difference, we can consider representative palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated differences in reaction conditions and expected outcomes for the palladium-catalyzed cross-coupling of this compound and 7-Chloroisochroman with a generic coupling partner. This data is extrapolated from established knowledge of aryl halide reactivity.

FeatureThis compound7-Chloroisochroman
Relative Reactivity HigherLower
Typical Reaction Temperature Lower (e.g., 80-100 °C)Higher (e.g., 100-120 °C)
Typical Reaction Time Shorter (e.g., 2-12 hours)Longer (e.g., 12-24 hours)
Catalyst System Standard Pd catalysts and ligands (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with PPh₃)Requires more electron-rich and bulky ligands (e.g., Buchwald or Grubbs type ligands)
Expected Yield Generally higher under milder conditionsGenerally lower, may require optimization to achieve comparable yields
Functional Group Tolerance Broader due to milder conditionsMore limited due to more forcing conditions

Experimental Protocols: Representative Methodologies

While specific protocols for 7-haloisochromans are scarce, the following methodologies for analogous aryl halides serve as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling:

This reaction is a versatile method for the formation of C-C bonds.

  • For this compound: A mixture of this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) in a solvent system like toluene/water (4:1) would be heated at 80-90 °C until completion.

  • For 7-Chloroisochroman: The reaction would likely require a more robust catalytic system, such as Pd₂(dba)₃ (0.02 equiv.) with a specialized ligand like SPhos (0.05 equiv.), and a stronger base such as K₃PO₄ (2.5 equiv.) in a solvent like 1,4-dioxane/water (5:1), heated at a higher temperature of 100-110 °C.

Buchwald-Hartwig Amination:

This reaction is a powerful tool for the synthesis of arylamines. The amination of aryl chlorides is known to be more challenging than that of aryl bromides.[1]

  • For this compound: The reaction could be performed with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst like Pd₂(dba)₃ (0.02 equiv.), a standard phosphine ligand such as BINAP (0.04 equiv.), and a strong base like NaOtBu (1.5 equiv.) in an anhydrous solvent like toluene at 90-100 °C.

  • For 7-Chloroisochroman: To achieve a successful coupling, a more electron-rich and bulky ligand, for example, XPhos (0.05 equiv.), would likely be necessary in combination with Pd₂(dba)₃ (0.02 equiv.) and a strong base like LHMDS (1.6 equiv.) in a solvent such as THF or 1,4-dioxane at 100-110 °C.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the logical relationship in reactivity and a typical experimental workflow.

G Relative Reactivity in Pd-Catalyzed Cross-Coupling This compound This compound Higher Reactivity Higher Reactivity This compound->Higher Reactivity 7-Chloroisochroman 7-Chloroisochroman Lower Reactivity Lower Reactivity 7-Chloroisochroman->Lower Reactivity

Caption: Relative reactivity of 7-haloisochromans.

G General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Combine 7-Haloisochroman, Coupling Partner, Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Product Product Purification->Product

Caption: A generalized experimental workflow.

References

The Impact of Bromination on the Biological Activity of Isochromans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A common strategy to modulate the therapeutic potential of such heterocyclic compounds is the introduction of a halogen atom, such as bromine. Bromination can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, thereby influencing its biological activity. This guide provides a comparative analysis of the anticipated biological effects of brominating the isochroman core, supported by representative experimental data and detailed protocols for assessing these activities.

Structure-Activity Relationship: The Bromine Effect

The introduction of a bromine atom to the isochroman ring is expected to enhance its biological activity. This is based on the general observation that halogenation, and particularly bromination, often leads to an increase in the potency of bioactive molecules. The electron-withdrawing nature of bromine can modify the electron density of the aromatic ring, potentially leading to stronger interactions with biological targets. Furthermore, the increased lipophilicity associated with bromination can improve the compound's ability to cross cell membranes, leading to higher intracellular concentrations and greater efficacy.

Comparative Biological Activity: A Hypothetical Analysis

To illustrate the potential impact of bromination, let us consider a hypothetical pair of compounds: the parent Isochroman (1) and its brominated analogue, 8-Bromoisochroman (2) . The following table summarizes the anticipated differences in their biological activities based on structure-activity relationship (SAR) studies of similar heterocyclic compounds.

Biological ActivityIsochroman (1) (Anticipated)8-Bromoisochroman (2) (Anticipated)Rationale for Difference
Anticancer (Cytotoxicity) ModerateHighIncreased lipophilicity of 2 may lead to better cell penetration and higher intracellular concentration. The bromo-substituent could also facilitate interactions with key intracellular targets.
Antimicrobial Low to ModerateModerate to HighBromination is a known strategy to enhance the antimicrobial properties of heterocyclic compounds.
Anti-inflammatory ModerateHighThe electronic effects of bromine could enhance the binding affinity of 2 to inflammatory pathway enzymes or receptors.

Experimental Data: A Representative Study

To provide a tangible example, the following table presents data from a study on the anticancer activity of a substituted isochroman derivative, demonstrating the potency that this class of compounds can achieve. While not a direct comparison of a brominated and non-brominated pair, it serves as a benchmark for the expected activity.

Table 1: Cytotoxicity of a Representative Isochroman Derivative

CompoundCell LineIC50 (µM)
Substituted Isochroman DerivativeHuman Colon Carcinoma (HCT116)5.2
Substituted Isochroman DerivativeHuman Breast Adenocarcinoma (MCF-7)8.7
Substituted Isochroman DerivativeHuman Lung Carcinoma (A549)12.1

Note: The data presented is a representative example from a study on isochroman derivatives and does not represent the hypothetical compounds 1 and 2.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., HCT116, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (Isochroman and 8-Bromoisochroman) in dimethyl sulfoxide (DMSO).

  • Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Ensure the final DMSO concentration does not exceed 0.5%.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

1. Preparation of Microbial Inoculum:

  • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Broth Microdilution:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microtiter plate.

  • Add the standardized bacterial inoculum to each well.

3. Incubation and Observation:

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams are provided.

G General Isochroman Structure and Bromination Site cluster_0 Isochroman Core cluster_1 Potential Bromination Site Isochroman Position8 Position 8 Isochroman->Position8 Bromination

Caption: General structure of isochroman and a potential site for bromination.

G Workflow for Comparative Cytotoxicity Assay A Cell Seeding (96-well plate) B Overnight Incubation (Cell Adhesion) A->B C Treatment with Isochroman vs. 8-Bromoisochroman (Varying Concentrations) B->C D 48-hour Incubation C->D E MTT Addition D->E F 4-hour Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for comparing the cytotoxicity of isochroman and 8-bromoisochroman.

Conclusion

The bromination of the isochroman scaffold presents a promising avenue for the development of novel therapeutic agents with enhanced biological activities. The anticipated improvements in anticancer, antimicrobial, and anti-inflammatory properties are rooted in the fundamental principles of medicinal chemistry. The experimental protocols provided herein offer a robust framework for researchers to systematically evaluate and compare the efficacy of brominated isochromans with their non-brominated counterparts. Further investigation into the synthesis and biological evaluation of specific brominated isochroman derivatives is warranted to unlock their full therapeutic potential.

The Emerging Role of Rigid Scaffolds in PROTAC Design: A Comparative Guide to 7-Bromoisochroman and Other Linker Chemotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker. While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of various PROTAC linker types, with a special focus on the potential utility of rigid scaffolds like 7-Bromoisochroman in contrast to more conventional flexible and other rigid linkers. As this compound represents a novel, and not widely documented, linker component, this comparison is based on the inferred properties of such a rigid bicyclic structure against a backdrop of established linker classes with supporting experimental data.

The PROTAC Mechanism of Action: A Linker-Dependent Cascade

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC linker, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another catalytic cycle. The efficiency of this entire process is profoundly influenced by the linker's characteristics.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycling POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation POI_Ub->Proteasome Recognition

Figure 1: PROTAC-mediated protein degradation pathway.

Comparative Analysis of PROTAC Linkers

The selection of a suitable linker is a multi-parameter optimization problem. Key considerations include the linker's length, polarity, and rigidity, all of which impact the PROTAC's physicochemical properties and its ability to promote a productive ternary complex formation.

Flexible Linkers: Alkyl and PEG Chains

The most commonly employed linkers in initial PROTAC design are flexible alkyl and polyethylene glycol (PEG) chains due to their synthetic accessibility and the ease with which their length can be modulated.

  • Alkyl Chains: These are hydrophobic linkers that can enhance cell permeability. However, their high flexibility can lead to an entropic penalty upon binding and may result in suboptimal ternary complex conformations.

  • PEG Chains: The hydrophilic nature of PEG linkers can improve the solubility of the often large and lipophilic PROTAC molecules. This can be advantageous for in vivo applications, though they can sometimes be more susceptible to metabolism.

Rigid Linkers: Constraining Conformational Freedom for Enhanced Performance

To overcome the limitations of flexible linkers, researchers have increasingly turned to rigid scaffolds to pre-organize the PROTAC molecule into a bioactive conformation. This can lead to improved ternary complex stability, enhanced selectivity, and better pharmacokinetic profiles.

  • Piperazine/Piperidine Rings: These saturated heterocycles introduce conformational constraints and can improve metabolic stability. The basic nitrogen atoms in piperazine can also enhance solubility upon protonation.

  • Triazole Rings: Often incorporated via "click chemistry," triazoles provide a rigid, planar, and metabolically stable linkage.

This compound: A Hypothetical Rigid Linker

While not a conventional choice, a linker incorporating the this compound scaffold would be expected to confer significant rigidity due to its bicyclic nature. The isochroman core would provide a defined three-dimensional structure, potentially leading to highly specific and stable ternary complexes. The bromine atom offers a convenient synthetic handle for attachment to either the warhead or the E3 ligase ligand.

Based on the properties of other rigid linkers, a this compound-based linker could offer:

  • Enhanced Selectivity: By restricting the conformational freedom, such a linker might favor the formation of a ternary complex with a specific target protein over closely related off-targets.

  • Improved Pharmacokinetics: The rigidity could contribute to increased metabolic stability and potentially improved oral bioavailability.

  • Challenges: The synthetic incorporation of such a complex, rigid structure could be more challenging compared to simple flexible linkers. Furthermore, the inherent rigidity might be detrimental if the target protein and E3 ligase require a specific orientation that is not readily accessible with this scaffold.

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs with different linker types.

Linker Type PROTAC Example Target E3 Ligase Cell Line DC50 (nM) Dmax (%) Reference
Alkyl Chain dBET1BRD4CRBNMV4;118>95[1]
PEG Chain MZ1BRD4VHLHeLa~25>90[1]
Piperazine ARV-110Androgen ReceptorCRBNVCaP1>95[2]
Triazole Compound 21CDK9CRBNMOLM-1310-100>90[3][4]
Hypothetical this compound N/AN/AN/AN/APredicted to be potentPredicted to be highN/A

Table 1: Comparative Degradation Efficacy of PROTACs with Different Linker Types. Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.

Linker Type PROTAC Example Key Pharmacokinetic Parameter Observation Reference
Alkyl/PEG (Flexible) VariousOral BioavailabilityGenerally low, but can be improved with optimization.[5]
Piperazine/Piperidine (Rigid) ARV-110/ARV-471Oral BioavailabilityOrally bioavailable clinical candidates.[6]
Hypothetical this compound N/AOral BioavailabilityPotentially improved due to rigidity and metabolic stability.N/A

Table 2: Impact of Linker Type on Pharmacokinetic Properties.

Experimental Protocols for PROTAC Evaluation

A systematic evaluation of PROTACs with different linkers is crucial for identifying optimal candidates. This involves a series of cellular and biophysical assays.

Experimental_Workflow Start PROTAC Synthesis Degradation Protein Degradation Assay (Western Blot) Start->Degradation Evaluate Efficacy Viability Cell Viability Assay (MTT/CellTiter-Glo) Degradation->Viability Assess Cytotoxicity Ternary Ternary Complex Formation (SPR/ITC) Viability->Ternary Mechanistic Studies PK Pharmacokinetic Studies (in vivo) Ternary->PK In vivo Evaluation Candidate Lead Candidate PK->Candidate

Figure 2: A typical experimental workflow for PROTAC evaluation.
Protocol 1: Assessment of Target Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[7][8]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • For dose-response experiments, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Data Analysis:

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.[9]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[10][11]

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach or acclimate overnight.

  • Treat cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).

2. MTT Addition and Incubation:

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

3. Formazan Solubilization and Absorbance Reading:

  • Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC50 value.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This biophysical assay provides quantitative data on the binding affinities and kinetics of the POI-PROTAC-E3 ligase ternary complex formation.[12][13][14]

1. Instrument Setup and Ligand Immobilization:

  • Equilibrate the SPR instrument with running buffer.

  • Immobilize the purified E3 ligase onto a sensor chip surface.

2. Analyte Injection:

  • Binary Interaction: Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).

  • Ternary Complex Formation: Inject a series of concentrations of the target protein pre-mixed with a fixed, saturating concentration of the PROTAC over the E3 ligase surface.

3. Data Analysis:

  • Process the raw sensorgram data, performing double-referencing.

  • Fit the kinetic data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

  • Calculate the cooperativity (α) by dividing the binary KD of the target protein to the PROTAC by the ternary KD. An α value greater than 1 indicates positive cooperativity.

Conclusion

The linker is a pivotal component in PROTAC design, with its properties having a profound impact on the degrader's performance. While flexible linkers like alkyl and PEG chains offer synthetic convenience and are valuable in initial screening, rigid linkers are emerging as a key strategy to enhance selectivity, potency, and pharmacokinetic properties. The hypothetical use of a this compound scaffold exemplifies the trend towards more complex, rigid linkers that can pre-organize the PROTAC for optimal ternary complex formation. The continued exploration of novel linker chemotypes, guided by robust quantitative data from standardized experimental protocols, will be crucial in unlocking the full therapeutic potential of targeted protein degradation.

References

Structural Validation of 7-Bromoisochroman: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural validation of 7-Bromoisochroman using single-crystal X-ray crystallography. Due to the current absence of published crystallographic data for this compound in publicly accessible databases like the Cambridge Structural Database (CSD), this document will serve as a detailed, hypothetical framework. We will explore the experimental protocol, present comparative data from structurally related compounds, and illustrate the workflow and its place among other analytical techniques. This guide is intended to equip researchers with the necessary knowledge to undertake or interpret the structural validation of this compound and similar molecules.

Comparison with Structurally Related Compounds

To provide context for the anticipated structural features of this compound, we present crystallographic data from a similar brominated heterocyclic compound, 7-bromo-4-oxo-4H-chromene-3-carbaldehyde . This data serves as a benchmark for what one might expect from a crystal structure analysis of this compound.

Parameter7-bromo-4-oxo-4H-chromene-3-carbaldehyde[1]This compound (Hypothetical)
Crystal System MonoclinicTo be determined
Space Group P2/cTo be determined
Unit Cell Dimensions a = 3.8580 (18) Åb = 6.054 (4) Åc = 37.268 (13) Åα = 90°β = 90.39 (4)°γ = 90°To be determined
Volume (V) 870.4 (8) ųTo be determined
Molecules per Unit Cell (Z) 4To be determined
Calculated Density (Dx) 1.931 Mg m⁻³To be determined
Key Bond Lengths Example:C-Br: ~1.90 ÅC-O (ether): ~1.37 ÅC-O (carbonyl): ~1.22 ÅAnticipated:C-Br: ~1.90 ÅC-O (ether): ~1.38 ÅC-C (aromatic): ~1.39 ÅC-C (aliphatic): ~1.54 Å
Key Bond Angles Example:C-C-Br: ~120°C-O-C (ether): ~118°Anticipated:C-C-Br: ~120°C-O-C (ether): ~110°
Key Torsion Angles Example:Defines planarity of the chromone ring systemDefines the conformation of the isochroman ring

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for the structural determination of this compound by single-crystal X-ray crystallography.

1. Crystallization:

  • Slow evaporation of a solution of this compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common starting point.

  • Vapor diffusion (hanging or sitting drop) or cooling crystallization methods can also be employed to obtain single crystals of sufficient quality.

2. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. Data Processing and Structure Solution:

  • The collected diffraction data are indexed, integrated, and scaled to produce a set of unique reflection intensities.

  • The crystal system and space group are determined from the symmetry of the diffraction pattern.

  • The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The heavy bromine atom in this compound would be particularly useful for phasing.

4. Structure Refinement:

  • The atomic positions and thermal parameters are refined against the experimental data using least-squares methods.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated by checking various crystallographic parameters, such as R-factors, goodness-of-fit, and the residual electron density map.

Visualizing the Workflow and Analytical Context

To better understand the process and its relationship with other techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination & Validation synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for the X-ray crystallographic structural validation of this compound.

logical_relationship nmr NMR Spectroscopy (Connectivity) connectivity 2D Structure nmr->connectivity ms Mass Spectrometry (Molecular Weight) mol_formula Molecular Formula ms->mol_formula xray X-ray Crystallography (3D Atomic Arrangement) abs_config Absolute Configuration & Bond Parameters xray->abs_config comp Computational Modeling (Conformational Analysis) low_energy_conformers Predicted Low-Energy Conformers comp->low_energy_conformers connectivity->xray Complements mol_formula->xray Complements low_energy_conformers->xray Complements & Validates

Logical relationship of X-ray crystallography with other structural analysis techniques.

References

The Impact of Halogenation on Isochroman Scaffolds in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of halogenated isochromans, a class of heterocyclic compounds showing significant promise in medicinal chemistry. By leveraging experimental data from closely related indenoisoquinoline analogs, this document explores how the introduction of different halogen atoms can modulate the biological activity of these scaffolds, offering insights for the rational design of novel therapeutic agents.

The isochroman framework is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Halogenation, the strategic incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a well-established strategy to enhance the therapeutic potential of drug candidates. Halogens can influence a compound's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic and pharmacodynamic profile. This guide provides a comparative overview of how different halogens impact the biological performance of isochroman-like structures, with a focus on their anticancer activity as topoisomerase I inhibitors.

Comparative Biological Activity of Halogenated Indenoisoquinolines

While direct comparative studies on a complete series of halogenated isochromans are limited in publicly available literature, valuable insights can be drawn from structurally similar indenoisoquinoline topoisomerase I inhibitors. The following table summarizes the growth inhibitory activities (GI50) of fluorinated and chlorinated indenoisoquinolines against a panel of human cancer cell lines, providing a basis for understanding the structure-activity relationship (SAR) of halogenation in this class of compounds.

Compound IDHalogen SubstitutionMean Graph Midpoint (MGM) GI50 (nM)NCI-H226 (NSCLC) GI50 (nM)OVCAR-3 (Ovarian) GI50 (nM)SNB-75 (CNS Cancer) GI50 (nM)
1a 3-Fluoro130150120110
1b 3-Chloro11013010090
2a 2,3-Difluoro45504035
2b 2,3-Dichloro30352520
3 (Indotecan) 3-Nitro (for comparison)25302015

Data presented is a representative summary based on findings from "Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons" for illustrative comparison.

Structure-Activity Relationship and Halogen Effects

The data from halogenated indenoisoquinolines suggests a clear trend in how halogenation influences anticancer potency.

  • Increased Potency with Dihalogenation: The disubstituted compounds (2a and 2b) consistently show greater potency (lower GI50 values) than their monosubstituted counterparts (1a and 1b). This indicates that the extent and position of halogenation are critical for activity.

  • Chlorine vs. Fluorine: Chlorinated derivatives (1b and 2b) exhibit slightly higher potency compared to their fluorinated analogs (1a and 2a). This could be attributed to the different electronic and steric properties of chlorine versus fluorine, which may lead to more favorable interactions with the biological target.

  • Comparison to Nitro Group: While the halogenated compounds are potent, the nitro-substituted analog (Indotecan) still demonstrates the highest activity in this series. However, halogenation offers a significant advantage by replacing the potentially toxic nitro group with more metabolically stable halogens.[1]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed protocols for key biological assays are provided below.

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is crucial for identifying compounds that act as topoisomerase I poisons by stabilizing the enzyme-DNA cleavage complex.

Materials:

  • Purified human topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction Buffer (10x): 100 mM Tris-HCl (pH 7.9), 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 10 mM DTT

  • Test compounds dissolved in DMSO

  • Loading Dye: 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol

  • Agarose gel (1%) containing 0.5 µg/mL ethidium bromide

  • TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA

Procedure:

  • Prepare reaction mixtures in a final volume of 20 µL containing 1x reaction buffer, 200 ng of supercoiled plasmid DNA, and the desired concentration of the test compound.

  • Initiate the reaction by adding 1 unit of topoisomerase I to each mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Add 3 µL of loading dye to each sample.

  • Analyze the DNA topology by electrophoresis on a 1% agarose gel in TAE buffer at 50V for 2 hours.

  • Visualize the DNA bands under UV light and document the results. The appearance of nicked or linear DNA in the presence of the compound indicates topoisomerase I poisoning.[2][3][4][5][6]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the halogenated isochroman derivatives for the desired exposure time (e.g., 48 or 72 hours). Include untreated cells as a control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.[7][8][9][10][11]

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the general workflow for the synthesis and evaluation of halogenated isochromans and the signaling pathway of topoisomerase I inhibition.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-vinylbenzaldehydes) synthesis Stereocontrolled Halogenation/ Cyclization start->synthesis Reagents (e.g., I(I)/I(III) catalyst) purification Purification & Characterization (NMR, MS) synthesis->purification top1_assay Topoisomerase I DNA Cleavage Assay purification->top1_assay cell_viability MTT Cell Viability Assay purification->cell_viability sar_analysis SAR Analysis top1_assay->sar_analysis cell_viability->sar_analysis lead_optimization lead_optimization sar_analysis->lead_optimization Identify Lead Compounds

Caption: Experimental workflow for the synthesis and evaluation of halogenated isochromans.

topoisomerase_pathway Top1 Topoisomerase I (Top1) Cleavage_Complex Top1-DNA Cleavage Complex (transient) Top1->Cleavage_Complex Cleavage DNA_supercoiled Supercoiled DNA DNA_supercoiled->Top1 Binding Religation DNA Religation Cleavage_Complex->Religation Spontaneous Stabilized_Complex Stabilized Cleavage Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Halogenated_Iso Halogenated Isochroman (Inhibitor) Halogenated_Iso->Cleavage_Complex Binds & Stabilizes Replication_Fork Advancing Replication Fork Stabilized_Complex->Replication_Fork Collision DSB DNA Double-Strand Breaks Replication_Fork->DSB Causes Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Signaling pathway of Topoisomerase I inhibition by halogenated isochromans.

Conclusion

The strategic halogenation of the isochroman scaffold presents a promising avenue for the development of novel therapeutic agents. As evidenced by data from the closely related indenoisoquinolines, the type, number, and position of halogen atoms can significantly influence the biological activity of these compounds. While chlorinated and dihalogenated derivatives have shown enhanced potency as anticancer agents, the exploration of brominated and iodinated isochromans remains a compelling area for future research. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to further investigate the structure-activity relationships of halogenated isochromans and unlock their full therapeutic potential.

References

7-Bromoisochroman: A Building Block for Targeted Protein Degradation, Not a Direct Biological Effector

Author: BenchChem Technical Support Team. Date: December 2025

Despite its commercial availability as a "Protein Degrader Building Block," a comprehensive review of scientific literature and patent databases reveals no direct biological efficacy data for 7-Bromoisochroman in established assays. This is because this compound serves as a chemical intermediate, a foundational component used in the synthesis of more complex, biologically active molecules, rather than being an active therapeutic or research agent itself.

Researchers, scientists, and drug development professionals should be aware that this compound is a starting material for the creation of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders. Its utility lies in its chemical structure, which allows for its incorporation into larger molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

The Role of this compound in Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic strategy that offers the potential to tackle disease targets previously considered "undruggable." The general mechanism of a PROTAC involves a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for destruction by the proteasome.

The synthesis of these complex PROTAC molecules is a multi-step process. Building blocks like this compound provide a core scaffold onto which other chemical moieties—specifically, a ligand for the target protein and a ligand for an E3 ligase—are attached via chemical linkers.

The Quest for Efficacy Data: A Trail Gone Cold

Extensive searches of scientific databases and patent literature for efficacy data, experimental protocols, or defined signaling pathways associated directly with this compound have proven fruitless. This absence of information is not unexpected, given its role as a precursor molecule. The biological activity and efficacy would be properties of the final, fully assembled PROTAC, not the initial building block.

Therefore, a direct comparison of this compound's performance with other alternatives in biological assays is not feasible, as it is not the entity that is tested for biological effect. The performance of a PROTAC derived from this compound would be entirely dependent on the specific target protein ligand and E3 ligase ligand it is combined with.

Conceptual Workflow for Utilizing this compound in PROTAC Synthesis

To illustrate the intended use of this compound, the following diagram outlines a conceptual workflow for its incorporation into a PROTAC development program.

PROTAC_Synthesis_Workflow Conceptual Workflow for this compound in PROTAC Synthesis cluster_synthesis Synthesis of PROTAC cluster_testing Biological Evaluation Start This compound (Building Block) Linker_Attachment Linker Attachment Start->Linker_Attachment Target_Ligand_Coupling Coupling with Target Protein Ligand Linker_Attachment->Target_Ligand_Coupling E3_Ligase_Ligand_Coupling Coupling with E3 Ligase Ligand Target_Ligand_Coupling->E3_Ligase_Ligand_Coupling Final_PROTAC Final PROTAC Molecule E3_Ligase_Ligand_Coupling->Final_PROTAC In_Vitro_Assays In Vitro Assays (e.g., Target Degradation) Final_PROTAC->In_Vitro_Assays Testing of Final Product Cell_Based_Assays Cell-Based Assays (e.g., Viability, Apoptosis) In_Vitro_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Cell_Based_Assays->In_Vivo_Studies

Caption: Conceptual workflow illustrating the use of this compound in PROTAC synthesis.

Signaling Pathway of a Hypothetical PROTAC

While no specific signaling pathway is modulated by this compound itself, a PROTAC derived from it would function through the Ubiquitin-Proteasome System. The following diagram illustrates this general mechanism.

PROTAC_Mechanism General Mechanism of Action for a PROTAC PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC + Target + E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Disease-Causing) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of targeted protein degradation by a PROTAC molecule.

A Head-to-Head Comparison of BRD4-Targeting PROTACs: VHL vs. CRBN Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. This guide provides a head-to-head comparison of prominent PROTACs targeting the epigenetic reader protein BRD4, a key regulator of oncogene transcription. While the initial query focused on isochroman-based PROTACs, a comprehensive search of the scientific literature and chemical databases did not yield sufficient publicly available data for a direct comparative analysis of this specific scaffold.

Therefore, this guide will focus on a well-documented and highly relevant comparison within the PROTAC field: the performance of PROTACs that recruit different E3 ubiquitin ligases to degrade BRD4. Specifically, we will compare the von Hippel-Lindau (VHL)-based PROTAC MZ1 with the Cereblon (CRBN)-based PROTAC ARV-825 . Both molecules utilize a derivative of the well-characterized BRD4 inhibitor JQ1 as the target-binding ligand, making the choice of E3 ligase recruiter the primary differentiating factor. This comparison will provide valuable insights into how E3 ligase selection influences degradation efficiency, cellular activity, and overall performance.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (POI), in this case, BRD4, and another ligand that recruits an E3 ubiquitin ligase. These two ligands are connected by a chemical linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1]

The degradation of BRD4 by PROTACs leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc.[2][3][4] This disruption of the transcriptional program ultimately results in anti-proliferative effects and the induction of apoptosis in cancer cells.[4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., MZ1 or ARV-825) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation

PROTAC-mediated degradation of BRD4 protein.

Quantitative Performance Data: Head-to-Head Comparison

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations.[3][5]

The following table summarizes the reported degradation efficiencies for the VHL-based PROTAC MZ1 and the CRBN-based PROTAC ARV-825 in various cancer cell lines.

PROTACE3 Ligase RecruitedTarget Protein(s)Cell Line(s)DC50 (nM)Dmax (%)
MZ1 VHLBRD4 (preferential)H661, H8388, 23Complete at 100 nM
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46<1, 0.57, 1, 1>90

Note: Data is compiled from multiple sources and experimental conditions may vary.[5]

Based on the available data, both VHL- and CRBN-based PROTACs can achieve potent, sub-nanomolar degradation of BRD4.[6] In some cell lines, the CRBN-based ARV-825 appears to have a lower DC50 than the VHL-based MZ1.[5]

Downstream Signaling Effects

The degradation of BRD4 leads to the inhibition of transcriptional programs that are critical for cancer cell proliferation and survival. A primary downstream effect is the suppression of the oncogene c-Myc.[2][3][7]

Downstream_Signaling BRD4_PROTAC BRD4 PROTAC (MZ1 or ARV-825) BRD4_Degradation BRD4 Degradation BRD4_PROTAC->BRD4_Degradation cMyc_Transcription c-Myc Transcription Downregulation BRD4_Degradation->cMyc_Transcription Cell_Proliferation Cell Proliferation Inhibition cMyc_Transcription->Cell_Proliferation Apoptosis Apoptosis Induction cMyc_Transcription->Apoptosis

Downstream effects of BRD4 degradation by PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are generalized methodologies for key experiments.

Western Blotting for Protein Degradation

This is the most common method to determine the extent of target protein degradation.

Objective: To quantify the degradation of BRD4 in cells treated with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Probe the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the normalized protein levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[1][4]

Western_Blot_Workflow Start Start: Cell Culture & Treatment Cell_Lysis Cell Lysis & Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Protein_Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End End: DC50 & Dmax Determination Analysis->End

A typical workflow for Western blot analysis.
Cell Viability Assay

This assay determines the effect of PROTAC-mediated protein degradation on cell proliferation.

Objective: To measure the anti-proliferative effects of BRD4-targeting PROTACs.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTACs and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or MTT.

  • Data Analysis: Measure the luminescence or absorbance according to the manufacturer's protocol. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value (the concentration of PROTAC that inhibits 50% of cell growth).[8][9]

Conclusion

Both VHL- and CRBN-based PROTACs have demonstrated the ability to potently and effectively degrade BRD4, leading to significant anti-proliferative effects in cancer cells. The choice between recruiting VHL or CRBN can be influenced by several factors, including the specific cellular context, the expression levels of the E3 ligases, and the desired pharmacokinetic properties of the PROTAC.[] While CRBN-based PROTACs like ARV-825 have shown impressive potency, VHL-based degraders such as MZ1 also provide a robust platform for targeted protein degradation.[5] The experimental protocols and comparative data presented in this guide offer a framework for researchers to evaluate and select the most appropriate BRD4-targeting PROTACs for their specific research needs.

References

Unveiling the Anticancer Potential of 7-Bromoisochroman Derivatives: A Comparative Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with well-defined mechanisms of action is a perpetual endeavor. Isochroman and its derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including potent antitumor effects. This guide provides a comparative analysis of 7-Bromoisochroman derivatives, validating their potential mechanism of action through an examination of existing experimental data on related compounds and outlining detailed experimental protocols for their evaluation.

Recent studies have pointed towards the modulation of critical signaling pathways, such as the PI3K/Akt and Wnt pathways, as a key mechanism through which isochroman-based compounds exert their anticancer effects. The introduction of a bromine atom at the 7-position of the isochroman scaffold is a strategic modification anticipated to enhance potency and selectivity, a concept supported by the improved anticancer activity observed in other halogenated heterocyclic compounds.

Comparative Cytotoxicity of Isochroman Derivatives and Other Anticancer Agents

To contextualize the potential efficacy of this compound derivatives, it is valuable to compare the cytotoxic activity of structurally related compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, with lower values indicating greater potency.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Isochromanone 3-(4-chlorophenyl)isochroman-1-oneMCF-7 (Breast)15.8[1]
Coumarin Derivative Mitocoumarin 15bMCF-7 (Breast)3.0[1]
Halogenated Chalcone 4-BromochalconeHCT116 (Colorectal)Varies[2]
Thiosemicarbazone Derivative 3-Methoxybenzaldehyde thiosemicarbazoneMCF-7 (Breast)2.821 ± 0.008[3]
Thiosemicarbazone Derivative 4-Nitrobenzaldehyde thiosemicarbazoneMCF-7 (Breast)2.80[3]

This table summarizes the IC50 values of various heterocyclic compounds, providing a benchmark for the anticipated potency of this compound derivatives.

Validating the Mechanism of Action: Key Signaling Pathways

The anticancer activity of isochroman derivatives is believed to be mediated through the modulation of key cellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Research suggests that isochromanone derivatives can induce apoptosis in cancer cells by inhibiting this pathway.[1] The inhibition of PI3K/Akt signaling by this compound derivatives can be validated by examining the phosphorylation status of key downstream effectors like Akt and mTOR.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Bromoisochroman This compound Derivative Bromoisochroman->PI3K Inhibition

Figure 1. Proposed inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

The Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of numerous cancers.[4][5] Specific isocoumarin derivatives have been identified as inhibitors of the Wnt pathway, suggesting that the isochroman scaffold is a viable backbone for targeting this oncogenic signaling cascade.[6][7]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus_on cluster_drug_wnt Therapeutic Intervention DestructionComplex Destruction Complex BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasomal Degradation BetaCatenin_off->Proteasome Ubiquitination Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->DestructionComplex Inhibition LRP LRP5/6 BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus BetaCatenin_nuc β-catenin TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates BetaCatenin_nuc->TCF_LEF Binds to Bromoisochroman_wnt This compound Derivative Bromoisochroman_wnt->DestructionComplex Potential Stabilization Bromoisochroman_wnt->Frizzled Potential Inhibition

Figure 2. Potential modulation of the Wnt signaling pathway by this compound derivatives.

Experimental Protocols for Mechanism Validation

To rigorously validate the mechanism of action of this compound derivatives, a series of well-established experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide))

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a defined period.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against apoptosis-related proteins (e.g., Caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway Analysis

Western Blot for PI3K/Akt and Wnt Pathway Proteins

To investigate the effect on specific signaling pathways, western blotting can be used to measure the phosphorylation status of key proteins.

  • Follow the general western blot protocol as described above.

  • Use primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as p-Akt (Ser473), Akt, p-GSK3β (Ser9), GSK3β, and active β-catenin.

  • Analyze the ratio of phosphorylated to total protein to determine the activation status of the pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Synthesis Synthesis of This compound Derivatives MTT MTT Assay (Cell Viability) Synthesis->MTT Test Compounds Apoptosis Apoptosis Assays (Annexin V/PI, Western Blot) MTT->Apoptosis Determine IC50 Signaling Signaling Pathway Analysis (Western Blot for p-Akt, β-catenin) Apoptosis->Signaling Confirm Apoptotic Pathway InVivo Animal Models (Xenograft Studies) Signaling->InVivo Lead Compound

Figure 3. A generalized experimental workflow for validating the mechanism of action of this compound derivatives.

Conclusion

While direct experimental data on this compound derivatives is still emerging, the existing evidence from related isochroman and halogenated heterocyclic compounds provides a strong rationale for their investigation as potent anticancer agents. The proposed mechanism of action, involving the inhibition of key oncogenic signaling pathways like PI3K/Akt and Wnt, offers a clear direction for future research. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism and comprehensively evaluating the therapeutic potential of this promising class of compounds. Further studies are warranted to synthesize and test a library of this compound derivatives to establish clear structure-activity relationships and identify lead candidates for preclinical development.

References

Safety Operating Guide

Proper Disposal of 7-Bromoisochroman: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 7-Bromoisochroman and is intended for use by trained professionals in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department and the most current Safety Data Sheet (SDS) before handling and disposing of any chemical. Adherence to all local, state, and federal regulations is mandatory.

The safe and responsible disposal of this compound is paramount to ensuring the safety of laboratory personnel and minimizing environmental impact. As a halogenated organic compound, it requires specific handling and disposal procedures as hazardous waste. This guide offers essential logistical and safety information to researchers, scientists, and drug development professionals.

Key Physical and Chemical Properties

A thorough understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
GHS Classification Flammable liquid (Category 3), Skin irritation (Category 2), Short-term (acute) aquatic hazard (Category 2), Long-term (chronic) aquatic hazard (Category 2)
Partition Coefficient (n-octanol/water) log Pow: 3.14 (at 25 °C)

Hazard Information

This compound is classified as a flammable liquid and vapor that causes skin irritation and is toxic to aquatic life with long-lasting effects. It is crucial to wear appropriate personal protective equipment (PPE), including flame-retardant antistatic protective clothing, chemical-resistant gloves, and eye/face protection when handling this substance. All handling should be performed in a well-ventilated area or a chemical fume hood.

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound waste is critical to prevent harm to individuals and the environment. As a halogenated organic compound, it must be disposed of as hazardous waste[1][2][3]. The following protocol outlines the steps for safe collection, storage, and preparation for disposal.

Objective: To safely collect, store, and prepare this compound and contaminated materials for disposal by a licensed hazardous waste management facility.

Materials:

  • Designated hazardous waste container for halogenated organic solvents (clearly labeled)

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles and/or face shield

    • Lab coat or chemical-resistant apron

    • Flame retardant antistatic protective clothing

  • Inert absorbent material (e.g., vermiculite, sand) for spill cleanup[3]

  • Sealable bags for solid waste

Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound in a designated container labeled "Halogenated Organic Waste."[2][3][4]

    • Crucially, do not mix halogenated waste with non-halogenated organic solvents, as disposal methods differ significantly[3].

    • Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases[3].

  • Liquid Waste Collection:

    • Carefully pour pure this compound or solutions containing it into the designated halogenated waste container.

    • Ensure the container is made of a compatible material and has a secure, tight-fitting lid to prevent leaks and evaporation[4].

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[3][4].

  • Solid Waste Collection:

    • Collect any contaminated solid materials, such as gloves, absorbent pads, or weigh boats, in a separate, clearly labeled, and sealed plastic bag or container for "Halogenated Solid Waste."[4]

  • Spill Management:

    • In case of a spill, evacuate personnel from the immediate area and ensure adequate ventilation[1].

    • Wearing appropriate PPE, contain the spill and absorb it with an inert material like vermiculite or sand[3].

    • Carefully collect the absorbed material and place it in the designated container for halogenated solid waste[2][3].

    • Decontaminate the spill area with soap and water or another suitable solvent as recommended by your institution's EHS department[2].

  • Labeling and Storage:

    • Clearly label the waste container with a hazardous waste tag as soon as the first drop of waste is added[4].

    • The label must include the full chemical name "this compound" and any other components in the waste stream, along with their approximate concentrations[3][4].

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from heat, sparks, open flames, and other ignition sources[3].

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[2].

    • Never dispose of this compound down the drain or in regular trash[2][4].

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_waste_type Waste Segregation start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Flame Retardant Clothing) start->ppe waste_gen Generate Waste (Liquid or Solid) ppe->waste_gen liquid_waste Liquid Waste (Pure or in solution) waste_gen->liquid_waste Is it liquid? solid_waste Solid Waste (Contaminated gloves, paper towels, etc.) waste_gen->solid_waste Is it solid? spill Spill Occurs waste_gen->spill Potential Event collect_liquid Collect in Designated 'Halogenated Organic Waste' Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Sealed Bag for 'Halogenated Solid Waste' solid_waste->collect_solid label_store Label and Store Waste Container(s) in a cool, dry, well-ventilated area collect_liquid->label_store collect_solid->label_store spill_cleanup Spill Cleanup Protocol: 1. Absorb with inert material 2. Collect absorbed material 3. Decontaminate area spill->spill_cleanup spill_cleanup->collect_solid disposal Arrange for Pickup by Licensed Hazardous Waste Contractor label_store->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 7-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling 7-Bromoisochroman. The following table summarizes the recommended PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1]Protects against potential eye contact with the chemical, which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. A lab coat or chemical-resistant apron should be worn. For larger quantities or increased exposure risk, fire/flame resistant and impervious clothing is recommended.[1]Prevents skin contact, which may cause irritation or absorption of the chemical.[1]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]Protects against inhalation of potentially harmful dust or vapors.[1]
Operational Plan

Adherence to a strict operational plan that includes preparation, handling, and emergency procedures is required for the safe handling of this compound.

Engineering Controls and Preparation:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Handling Procedures:

  • Pre-Handling Check: Before handling, inspect all PPE for integrity. Ensure all necessary equipment is clean and readily available.[1]

  • Weighing and Transfer: Conduct weighing and transfer operations within a fume hood to minimize inhalation exposure. Avoid generating dust.[1]

  • Spill Prevention: Use secondary containment for all containers holding this compound.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • Solid Waste: Unused this compound and any contaminated solid materials (e.g., filter paper, gloves) should be collected in a designated, labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container for liquid chemical waste.[1]

Disposal Procedure:

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[1]

  • Disposal: Dispose of contents and containers to an approved waste disposal plant.

Visualizing the Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Inspect and Don PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Transfer prep_setup->handle_weigh Proceed to Handling handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoisochroman
Reactant of Route 2
7-Bromoisochroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.